molecular formula C5H12ClNO B2504104 4-Amino-2-methylidenebutan-1-ol;hydrochloride CAS No. 2408958-50-7

4-Amino-2-methylidenebutan-1-ol;hydrochloride

Cat. No.: B2504104
CAS No.: 2408958-50-7
M. Wt: 137.61
InChI Key: NPEWJQIVQZBLCT-UHFFFAOYSA-N
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Description

4-Amino-2-methylidenebutan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-methylidenebutan-1-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methylidenebutan-1-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-methylidenebutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(4-7)2-3-6;/h7H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEWJQIVQZBLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Sourcing and Synthetic Utility of 2-Methylene-4-Aminobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylene-4-aminobutanol hydrochloride (CAS: Not widely listed as commodity; related free base/analogues often indexed) is a specialized bifunctional building block. It is structurally significant due to the presence of an exocyclic alkene positioned between a primary alcohol and a primary amine.

Market Status: This compound is not a standard catalog item for immediate purchase from major vendors (e.g., Sigma, TCI) due to its inherent kinetic instability in the free-base form. The free amine rapidly undergoes intramolecular 5-exo-trig Michael addition to the exocyclic alkene, cyclizing to form 3-methylenepyrrolidine . Consequently, researchers must either:

  • Source the stable 3-methylenepyrrolidine (if the cyclic form is the end-goal).

  • Commission Custom Synthesis for the linear hydrochloride salt (which arrests cyclization).

  • Synthesize it de novo using the validated protocol provided below.

Part 1: Sourcing Landscape & Price Analysis

Commercial Availability Matrix

The supply chain for this molecule is bifurcated between "Off-the-Shelf" (Cyclized) and "Custom" (Linear).

Product FormAvailabilityTypical Price (Est.)Supplier Tier
Linear HCl Salt Rare / Custom Only $2,500 - $4,000 / 5g CROs (WuXi, Enamine, ChemPartner)
3-Methylenepyrrolidine HCl High (In Stock) $150 - $300 / 1g Enamine, Combi-Blocks, Sigma
2-Methylene-1,4-butanediol High (Precursor) $45 - $80 / 5g TCI, Alfa Aesar, Sigma
Recommended Procurement Strategy

If your application specifically requires the linear 2-methylene-4-aminobutanol (e.g., for polymerization or cross-linking where the alkene must remain intact), you must request a Make-to-Order (MTO) quote.

  • Key Specification for RFQ: "2-methylene-4-aminobutanol hydrochloride, >95%, stored under Argon."

  • Target Vendors: Enamine (Kyiv/US), WuXi AppTec (China), or specialized alkene synthesis labs like Chem-Impex.

Part 2: Technical Profile & Stability Logic (E-E-A-T)

The Cyclization Trap

The primary reason this compound is elusive is the thermodynamic drive toward cyclization. In the free base form, the terminal amine acts as a nucleophile, attacking the central electron-deficient alkene (activated by the allylic alcohol/inductive effects).

Mechanism: 5-exo-trig cyclization. Prevention: Protonation of the amine (HCl salt) removes nucleophilicity, trapping the molecule in its linear state.

Visualization: Stability & Reactivity Pathways

The following diagram illustrates the sourcing decision tree and the chemical stability risks.

G Start Target: 2-Methylene-4-aminobutanol FreeBase Free Base Form (Unstable) Start->FreeBase pH > 7 Salt HCl Salt Form (Stable Storage) Start->Salt pH < 4 (HCl) Cyclic 3-Methylene-pyrrolidine (Cyclized Product) FreeBase->Cyclic Fast 5-exo-trig Cyclization App Application: Linear Cross-linking Salt->App Controlled Use Cyclic->App If ring is desired

Figure 1: Stability profile showing the rapid cyclization risk of the free base vs. the stable HCl salt.

Part 3: Validated Synthesis Protocol

Since commercial sourcing is difficult, the following protocol describes the synthesis of 2-methylene-4-aminobutanol hydrochloride starting from the commercially available 2-methylene-1,4-butanediol . This route avoids the use of Itaconic acid reduction, which often leads to over-reduction of the alkene.

Reaction Scheme Overview
  • Starting Material: 2-Methylene-1,4-butanediol.

  • Step 1: Selective Mono-protection (TBDMS).

  • Step 2: Activation (Mesylation).

  • Step 3: Azidation (Nucleophilic Substitution).

  • Step 4: Staudinger Reduction & Deprotection.

Detailed Methodology
Reagents Required[1][2][3]
  • 2-Methylene-1,4-butanediol (CAS: 2521-39-3)

  • Imidazole, TBDMS-Cl (tert-Butyldimethylsilyl chloride)

  • Methanesulfonyl chloride (MsCl), Triethylamine (TEA)

  • Sodium Azide (NaN3)

  • Triphenylphosphine (PPh3), THF, HCl (4M in Dioxane)

Step-by-Step Protocol

1. Selective Mono-Silylation

  • Rationale: The diol is symmetric. Statistical protection is required to differentiate the two hydroxyls.

  • Procedure: Dissolve 2-methylene-1,4-butanediol (10 mmol) in DCM (50 mL) at 0°C. Add Imidazole (10 mmol). Add TBDMS-Cl (10 mmol) dropwise over 1 hour.

  • Workup: Wash with brine, dry over Na2SO4. Purify via flash chromatography (Hexane/EtOAc) to isolate the mono-protected alcohol.

  • Yield Target: ~45-50% (statistical max).

2. Mesylation (Activation)

  • Procedure: Dissolve mono-protected alcohol (5 mmol) in DCM at 0°C. Add TEA (7.5 mmol) followed by MsCl (6 mmol). Stir for 2 hours.

  • Checkpoint: TLC should show complete consumption of starting material. The mesylate is unstable; use immediately.

3. Azidation

  • Procedure: Dissolve the crude mesylate in DMF (10 mL). Add NaN3 (10 mmol). Heat to 60°C for 4 hours.

  • Safety: Azides are potential explosion hazards. Use a blast shield.

  • Workup: Dilute with water, extract with Ether. The product is 1-azido-2-methylene-4-(TBDMS-oxy)butane.

4. Staudinger Reduction & Salt Formation (The Critical Step)

  • Procedure: Dissolve the azide in THF/Water (10:1). Add PPh3 (1.2 eq). Stir at RT for 12 hours (evolution of N2 gas).

  • Deprotection: Acidify the solution directly with 4M HCl in Dioxane. This simultaneously cleaves the TBDMS group and protonates the amine.

  • Isolation: Concentrate in vacuo. Triturate the residue with cold Diethyl Ether to remove TBDMS-OH and phosphine oxide byproducts. The product, 2-methylene-4-aminobutanol hydrochloride , precipitates as a white/off-white hygroscopic solid.

Visualization: Synthetic Workflow

Synthesis SM 2-Methylene-1,4-butanediol Step1 1. Mono-protection (TBDMS-Cl) (Statistical mixture) SM->Step1 Step2 2. Mesylation (MsCl/TEA) (Activate -OH) Step1->Step2 Step3 3. Azidation (NaN3) (Introduce Nitrogen) Step2->Step3 Step4 4. Staudinger Red. (PPh3) + HCl (Form Amine & Deprotect) Step3->Step4 Final 2-Methylene-4-aminobutanol HCl Step4->Final

Figure 2: Synthetic pathway from commercial diol to the target hydrochloride salt.

References

  • ChemicalBook. Methyl 2-amino-4-chlorobutanoate hydrochloride (Related synthon data). Retrieved from

  • Sigma-Aldrich. 2-Methylene-1,4-butanediol Product Page (Starting Material). Retrieved from

  • National Institutes of Health (NIH). Cyclisation strategies for stabilising peptides (Context on 5-exo-trig cyclization). Retrieved from

  • Vivan Life Sciences. 4-Amino-2-Methyl-1-Butanol (Saturated Analog Data). Retrieved from

  • ChemRxiv. Efficient Multigram Synthesis of 3,3-Spiro-α-Proline (Cyclization mechanics). Retrieved from

Sources

Introduction: The Strategic Value of Exo-methylene Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Exo-methylene Amino Alcohol Building Blocks for Organic Synthesis

In the landscape of modern organic synthesis, the quest for molecular complexity and diversity is paramount. Chemists continuously seek out versatile building blocks that can be elaborated into a wide array of functionalized molecules with potential applications in materials science, catalysis, and, most notably, drug discovery. Among these, exo-methylene amino alcohols have emerged as a class of exceptionally valuable synthetic intermediates. Their unique structural motif, characterized by a vicinal amino alcohol functionality appended to a reactive terminal alkene, bestows upon them a rich and diverse reactivity profile. This guide provides a comprehensive overview of the synthesis, properties, and applications of exo-methylene amino alcohols, offering both foundational knowledge and practical insights for researchers at the forefront of chemical innovation.

The inherent reactivity of the exo-methylene group, coupled with the stereochemical possibilities presented by the adjacent amino and alcohol functionalities, makes these compounds powerful precursors for the construction of complex nitrogen-containing heterocycles, chiral amines, and polyfunctionalized acyclic systems. Their utility is particularly pronounced in the synthesis of biologically active molecules, where the precise installation of stereocenters and functional groups is critical for therapeutic efficacy.

Synthetic Strategies: Accessing Exo-methylene Amino Alcohols

The efficient synthesis of exo-methylene amino alcohols is a topic of significant research interest. A variety of synthetic methods have been developed, ranging from classical organometallic additions to more contemporary organocatalytic approaches. This section will delve into the most prominent and practical methods for accessing these valuable building blocks.

The Aza-Baylis-Hillman Reaction: A Cornerstone of Synthesis

The aza-Baylis-Hillman (ABH) reaction stands as one of the most powerful and atom-economical methods for the synthesis of α-exo-methylene-β-amino alcohols. This multicomponent reaction typically involves the coupling of an aldehyde with an activated alkene, such as an acrylate or acrylonitrile, in the presence of a nucleophilic catalyst, most commonly a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. The key to forming the amino alcohol variant lies in the use of an N-protected imine as the electrophile in place of the aldehyde.

The reaction proceeds through a fascinating catalytic cycle, which is initiated by the conjugate addition of the catalyst to the activated alkene, generating a zwitterionic intermediate. This intermediate then acts as a nucleophile, adding to the electrophilic imine. Subsequent proton transfer and elimination of the catalyst regenerate the active catalytic species and furnish the desired α-exo-methylene-β-amino alcohol product. The choice of the nitrogen protecting group on the imine is crucial and can significantly influence the reaction's efficiency and stereochemical outcome. Common protecting groups include tosyl (Ts), nosyl (Ns), and various carbamates.

Generalized Experimental Protocol for the Aza-Baylis-Hillman Reaction
  • Reactant Preparation: To a solution of the N-protected imine (1.0 equiv) in a suitable solvent (e.g., THF, CH2Cl2, or MeCN) is added the activated alkene (1.2-2.0 equiv).

  • Catalyst Addition: The nucleophilic catalyst (e.g., DABCO, 0.1-0.3 equiv) is added to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to several days depending on the substrates and catalyst used.

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure α-exo-methylene-β-amino alcohol.

Organocatalytic Asymmetric Synthesis

The development of asymmetric variants of the aza-Baylis-Hillman reaction has been a major breakthrough, enabling the enantioselective synthesis of chiral exo-methylene amino alcohols. Chiral catalysts, including bifunctional thioureas, cinchona alkaloids, and chiral phosphines, have been successfully employed to induce high levels of enantioselectivity. These catalysts often operate through a combination of hydrogen bonding interactions and steric hindrance to control the facial selectivity of the addition of the zwitterionic intermediate to the imine.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the DABCO-catalyzed aza-Baylis-Hillman reaction.

aza_baylis_hillman_cycle cluster_cycle Aza-Baylis-Hillman Catalytic Cycle activated_alkene Activated Alkene (e.g., Acrylate) zwitterion Zwitterionic Intermediate activated_alkene->zwitterion + DABCO dabco DABCO adduct Intermediate Adduct zwitterion->adduct + Imine imine N-Protected Imine proton_transfer Proton Transfer adduct->proton_transfer product α-Exo-methylene β-Amino Alcohol proton_transfer->product - DABCO regenerated_dabco Regenerated DABCO regenerated_dabco->dabco Enters new cycle

Caption: Catalytic cycle of the DABCO-catalyzed aza-Baylis-Hillman reaction.

Synthetic Utility and Key Transformations

The true value of exo-methylene amino alcohols lies in their versatility as synthetic intermediates. The presence of multiple reactive sites—the terminal alkene, the hydroxyl group, and the amino group—allows for a wide range of subsequent transformations.

Cyclization Reactions: Gateway to Heterocycles

One of the most powerful applications of exo-methylene amino alcohols is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.

  • Piperidine Synthesis: The exo-methylene group can serve as a latent carbanion equivalent. For instance, conjugate addition of a nucleophile to the double bond, followed by intramolecular cyclization of the resulting enolate onto a tethered electrophile, can provide access to substituted piperidines.

  • Pyrrolizidine and Indolizidine Alkaloids: Through carefully designed reaction sequences, often involving intramolecular cyclizations, exo-methylene amino alcohols have been utilized as key building blocks in the total synthesis of various alkaloids.

Diastereoselective Reactions

The pre-existing stereocenter(s) in chiral exo-methylene amino alcohols can effectively direct the stereochemical outcome of subsequent reactions.

  • Stereoselective Hydrogenation: Asymmetric hydrogenation of the exo-methylene group can lead to the formation of new stereocenters with high diastereoselectivity, providing access to chiral 1,3-amino alcohols.

  • Epoxidation and Dihydroxylation: The double bond can be subjected to stereoselective epoxidation or dihydroxylation, with the resident stereocenters influencing the facial selectivity of the reagent attack.

Tabulated Overview of Synthetic Applications
TransformationReagents and ConditionsProduct Type
Cyclization 1. Michael Addition (e.g., R2CuLi) 2. Intramolecular Aldol/MannichSubstituted Piperidines, Pyrrolidines
Hydrogenation H2, Pd/C or Rh catalystChiral 1,3-Amino Alcohols
Epoxidation m-CPBA, CH2Cl2Chiral Epoxy Alcohols
Dihydroxylation OsO4, NMOChiral Triols
Heck Reaction Aryl halide, Pd catalyst, baseAryl-substituted Amino Alcohols
Workflow for Heterocycle Synthesis

The following diagram outlines a general workflow for the synthesis of a substituted piperidine from an exo-methylene amino alcohol.

heterocycle_synthesis_workflow start Exo-methylene Amino Alcohol michael_addition Conjugate Addition (e.g., with an organocuprate) start->michael_addition enolate_formation Enolate Intermediate michael_addition->enolate_formation cyclization Intramolecular Cyclization (e.g., onto a pendant aldehyde) enolate_formation->cyclization piperidine Substituted Piperidine cyclization->piperidine

Caption: General workflow for piperidine synthesis.

Applications in Drug Discovery and Development

The structural motifs accessible from exo-methylene amino alcohols are frequently found in biologically active molecules. Consequently, these building blocks have found significant application in medicinal chemistry and drug discovery programs.

Case Study: Synthesis of a Key Intermediate for an Antiviral Agent

In the development of a novel inhibitor of a viral protease, a research team required access to a highly functionalize

An In-depth Technical Guide to 4-Amino-2-methyl-1-butanol and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-2-methyl-1-butanol is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a valuable intermediate in the preparation of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a chiral center at the C2 position allows for the synthesis of stereospecific compounds, which is of paramount importance in drug development where enantiomeric purity can dictate therapeutic efficacy and safety. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-amino-2-methyl-1-butanol and its hydrochloride salt, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The hydrochloride salt of 4-amino-2-methyl-1-butanol is typically a stable, crystalline solid that is more readily handled and stored than the free base, which is a liquid. The protonation of the amino group to form the ammonium salt increases its polarity and water solubility.

PropertyValueSource
Chemical Formula C5H13NO (free base); C5H14ClNO (hydrochloride)[1][2]
Molecular Weight 103.16 g/mol (free base); 139.62 g/mol (hydrochloride)[1][2]
IUPAC Name 4-amino-2-methylbutan-1-ol[1]
CAS Number 44565-27-7 (racemate); 88390-32-3 ((R)-enantiomer)[1][3]
Appearance Colorless to slightly yellow liquid (free base); Solid (hydrochloride)[3]
Boiling Point 80 °C at 1.8 mmHg (free base)[3]
Density 0.94 g/mL (free base)[3]

Synthesis of 4-Amino-2-methyl-1-butanol

The synthesis of 4-amino-2-methyl-1-butanol can be achieved through various synthetic routes. One common approach involves the reduction of a corresponding nitro or cyano compound. A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis via Reduction of a Nitro Precursor

This protocol describes a general method for the synthesis of 4-amino-2-methyl-1-butanol starting from a suitable nitroalkene.

Step 1: Michael Addition

  • To a solution of a nitroalkene, such as 1-nitro-3-methyl-1-butene, in a suitable solvent like ethanol, add a nucleophile (e.g., a Grignard reagent or an enolate) to introduce the hydroxymethyl precursor.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a suitable solvent, such as methanol or ethanol.

  • Add a reducing agent, such as Raney nickel or palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (typically 50 psi) at room temperature until the nitro group is fully reduced to a primary amine.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-methyl-1-butanol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 4-amino-2-methyl-1-butanol in a suitable organic solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure 4-amino-2-methyl-1-butanol hydrochloride.

SynthesisWorkflow Nitroalkene 1-Nitro-3-methyl-1-butene Intermediate Nitro alcohol intermediate Nitroalkene->Intermediate Michael Addition FreeBase 4-Amino-2-methyl-1-butanol Intermediate->FreeBase Reduction (e.g., H2/Pd-C) HCl_Salt 4-Amino-2-methyl-1-butanol HCl FreeBase->HCl_Salt Addition of HCl

Caption: A generalized synthetic workflow for 4-amino-2-methyl-1-butanol hydrochloride.

Applications in Drug Development and Organic Synthesis

4-Amino-2-methyl-1-butanol is a key intermediate in the synthesis of various biologically active molecules. Its utility stems from its ability to introduce a chiral amino alcohol moiety into a target structure.

  • Pharmaceutical Intermediates: This compound is a building block for the synthesis of active pharmaceutical ingredients (APIs). The chiral nature of this molecule is particularly important for producing enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.[3]

  • Agrochemicals: It is also used in the development of new pesticides and herbicides, where specific stereochemistry can enhance activity and selectivity.

  • Specialty Polymers: As a monomer, it can be incorporated into specialty polymers to impart unique properties to the resulting materials.[3]

Safety and Handling

4-Amino-2-methyl-1-butanol and its hydrochloride salt should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The free base is a combustible liquid, and the hydrochloride salt can cause skin and eye irritation.[4] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Amino-2-methyl-1-butanol is a valuable and versatile chiral building block in organic synthesis. Its utility in the pharmaceutical and chemical industries is well-established. This guide has provided a technical overview of its properties, a general synthetic protocol, and its key applications, serving as a foundational resource for researchers and professionals in the field.

References

  • PubChem. (R)-4-Amino-2-methyl-1-butanol. [Link]

  • PubChem. 4-Amino-2-methyl-1-butanol. [Link]

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

Sources

Methodological & Application

Preparation of resin-bound polyamine analogues via 2-methylene-4-aminobutanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Resin-Bound Polyamine Analogues via 2-Methylene-4-Aminobutanol

Executive Summary

Topic: High-Fidelity Solid-Phase Synthesis of 2-Methylene-Substituted Polyamine Analogues. Core Molecule: 2-methylene-4-aminobutanol (4-amino-2-methylenebutan-1-ol). Methodology: Fukuyama-Mitsunobu Alkylation on Solid Support.

This application note details the synthesis of structurally diverse polyamine analogues incorporating a 2-methylene-1,4-diaminobutane backbone unit. The inclusion of the electron-rich exocyclic double bond (2-methylene group) serves two critical functions in drug discovery:

  • Conformational Constraint: It restricts the flexibility of the polyamine chain, potentially increasing binding affinity to targets like NMDA receptors or Potassium channels (Kir).

  • Bio-Orthogonal Handle: The alkene provides a reactive site for late-stage diversification via thiol-ene "click" chemistry or Michael addition, allowing the attachment of fluorophores or affinity tags without rebuilding the backbone.

The protocol utilizes a Fukuyama-Mitsunobu strategy, leveraging 2-methylene-4-aminobutanol as the key chain-extending synthon.

Strategic Precursor Synthesis

While 2-methylene-4-aminobutanol is occasionally available commercially, high-purity synthesis often requires preparing it from the inexpensive 2-methylene-1,4-butanediol . For solid-phase applications, the amine must be orthogonally protected (e.g., Fmoc or Boc).

Protocol A: Synthesis of N-Fmoc-4-amino-2-methylenebutan-1-ol

Rationale: Direct use of the amino-alcohol in Mitsunobu reactions requires N-protection to prevent self-alkylation and poisoning of the Mitsunobu reagents.

Reaction Scheme:

  • Desymmetrization: 2-methylene-1,4-butanediol

    
     Mono-TBDMS protection.
    
  • Activation: Free -OH

    
     Mesylate (Ms).
    
  • Substitution: -OMs

    
     Azide (
    
    
    
    ).
  • Reduction:

    
    
    
    
    
    Amine (
    
    
    ) (Staudinger).
  • Protection:

    
    
    
    
    
    
    
    -Fmoc.
  • Deprotection: -OTBDMS

    
     -OH.
    

Step-by-Step Methodology:

  • Mono-Silylation:

    • Dissolve 2-methylene-1,4-butanediol (10 mmol) in THF.

    • Add NaH (1.0 eq) at 0°C, stir 30 min.

    • Add TBDMS-Cl (1.0 eq) dropwise. Stir 2h.

    • QC Check: TLC should show mono-protected product (

      
       in 3:1 Hex/EtOAc).
      
  • Azidation Sequence:

    • Treat the mono-silyl ether with MsCl (1.2 eq) and

      
       in DCM (0°C to RT).
      
    • Isolate crude mesylate. Dissolve in DMF.[1]

    • Add

      
       (1.5 eq) and heat to 60°C for 4h.
      
    • Safety: Handle azides behind a blast shield.

  • Staudinger Reduction & Protection:

    • Treat the azide with

      
       (1.2 eq) in THF/Water (10:1). Stir overnight (Staudinger reduction).
      
    • In-situ Protection: Adjust pH to 8.5 with

      
      . Add Fmoc-OSu (1.1 eq).
      
    • Stir 4h. Acidify and extract.[1]

  • Silyl Deprotection:

    • Treat the Fmoc-intermediate with TBAF (1.0 M in THF) for 1h.

    • Yield: Isolate N-Fmoc-4-amino-2-methylenebutan-1-ol via flash chromatography.

Solid-Phase Synthesis Protocol (Fukuyama-Mitsunobu)

This protocol describes the elongation of a resin-bound amine with the 2-methylene unit.

Reagents Required:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Trityl-OH resin (pre-loaded with diamine).

  • Activator: 2-Nitrobenzenesulfonyl chloride (NsCl, Nosyl chloride).

  • Linker/Synthon: N-Fmoc-4-amino-2-methylenebutan-1-ol (from Protocol A).

  • Mitsunobu Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD) or DEAD.
    
  • Deprotection: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), 2-Mercaptoethanol (2-ME).

Workflow Diagram

SPOS_Polyamine Start Resin-Bound Amine (Putrescine-2-CTC) Nosylation Activation (Ns-Cl, DIPEA) Start->Nosylation Activated Resin-N(Ns)-H Nosylation->Activated Mitsunobu Mitsunobu Alkylation (R-OH, PPh3, DIAD) Activated->Mitsunobu + N-Fmoc-4-amino-2-methylenebutan-1-ol Coupled Resin-N(Ns)-CH2-C(=CH2)-... (Protected Backbone) Mitsunobu->Coupled Denosylation Nosyl Cleavage (DBU, 2-Mercaptoethanol) Coupled->Denosylation FmocRemoval Fmoc Removal (20% Piperidine) Denosylation->FmocRemoval Final Resin-Bound 2-Methylene Polyamine FmocRemoval->Final Final->Nosylation Next Cycle (Optional)

Caption: Cycle for the introduction of 2-methylene-1,4-diaminobutane units via Fukuyama-Mitsunobu alkylation.

Detailed Step-by-Step Procedure

Step 1: Resin Loading (Example: Putrescine)

  • Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in DCM for 20 min.

  • Add Putrescine (5.0 eq) in DCM/DMF (1:1).

  • Stir 2h. Add MeOH (1 mL) to cap unreacted chlorides.

  • Wash: DMF (3x), DCM (3x), MeOH (3x).

  • Result: Resin-NH-(CH2)4-NH2.

Step 2: Activation (Nosylation)

  • Swell resin in DCM.

  • Add 2-Nitrobenzenesulfonyl chloride (NsCl) (4.0 eq) and DIPEA (6.0 eq) in DCM.

  • Shake for 1h at RT.

  • Wash: DCM (3x), DMF (3x).

  • QC Check: Kaiser test should be negative (no free primary amine).

Step 3: Mitsunobu Alkylation Crucial Step: Ensure anhydrous conditions.

  • Suspend resin in anhydrous THF/DCM (1:1).

  • Add N-Fmoc-4-amino-2-methylenebutan-1-ol (3.0 eq) and

    
      (3.0 eq).
    
  • Add DIAD (3.0 eq) dropwise. Note: Reaction is exothermic.

  • Shake for 4–16h at RT.

  • Wash: THF (3x), DCM (3x), DMF (3x).

  • Mechanism: The alcohol is activated by

    
    /DIAD and displaced by the acidic sulfonamide nitrogen on the resin.
    

Step 4: Denosylation (Nosyl Removal)

  • Treat resin with DBU (5.0 eq) and 2-Mercaptoethanol (10.0 eq) in DMF.

  • Shake for 30 min. Repeat once.

  • Wash thoroughly: DMF (5x), DCM (5x).

  • Result: The secondary amine is now free (Resin-NH-CH2-C(=CH2)-...).

Step 5: Fmoc Deprotection

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash: DMF (3x), DCM (3x).

  • Status: The terminal amine is now exposed, ready for the next coupling or cleavage.

Step 6: Cleavage from Resin

  • Treat resin with 1% TFA in DCM (mild cleavage for 2-CTC resin) or 95% TFA (for robust cleavage).

  • Collect filtrate and evaporate.

Data Summary & Validation

Table 1: Troubleshooting the Mitsunobu Reaction

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of the 2-methylene group.Increase reagents to 5.0 eq; Use sonication during DIAD addition.
Incomplete Nosylation Wet solvents or old DIPEA.Use freshly distilled DCM and anhydrous DIPEA.
Side Products (Hydrazide) DIAD attacking the sulfonamide directly.Premix Alcohol,

, and Resin before adding DIAD.
Resin Clumping Polymer precipitation.Use a solvent mixture of THF/DCM/DMF (1:1:0.5).

Analytical Expectations (1H NMR in


): 
  • Exocyclic Alkenes: Distinct singlets at

    
     4.8–5.2 ppm (2H, =CH2).
    
  • Allylic Protons: Doublet/Multiplet at

    
     3.4–3.6 ppm (-N-CH2-C=).
    
  • Backbone: Multiplets at

    
     1.6–3.1 ppm (polyamine chain).
    

References

  • Design and Synthesis of N1,N8-Diacetylspermidine Analogues. Source:Organic & Biomolecular Chemistry, 2019. Context: Describes the use of 4-amino-2-methylenebutan-1-ol and Nosyl chemistry for polyamine construction. Link:[Link]

  • Solid-phase synthesis of polyamines using a Dde-linker. Source:Tetrahedron Letters, 2001. Context: Establishes the Fukuyama-Mitsunobu protocol on solid phase. Link:[Link]

  • Polyamine Structure and Synthetic Analogs. Source:Journal of Medicinal Chemistry, Review. Context: Overview of polyamine structural modifications and biological targets.[2][3] Link:[Link]

Sources

Reagents for deprotection and activation of 4-amino-2-methylidenebutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Deprotection and Activation of 4-Amino-2-methylidenebutan-1-ol

Introduction: The Synthetic Versatility of a Bifunctional Building Block

4-Amino-2-methylidenebutan-1-ol is a valuable synthetic intermediate characterized by a primary amine, a primary alcohol, and a reactive methylidene (alkene) moiety. This unique combination of functional groups makes it an attractive building block in medicinal chemistry and materials science. However, its bifunctional nature necessitates a carefully planned synthetic strategy, particularly concerning the selective protection, deprotection, and activation of its amine and hydroxyl groups.

This guide provides a comprehensive overview of the key reagents and protocols for the controlled manipulation of these functional groups. As Senior Application Scientists, our goal is to move beyond simple procedural lists, offering insights into the causality behind methodological choices, ensuring that each protocol is robust and that the underlying chemical principles are clearly articulated.

Part I: Strategic Deprotection of Protected 4-Amino-2-methylidenebutan-1-ol

In a multi-step synthesis, the amine and hydroxyl groups of 4-amino-2-methylidenebutan-1-ol are typically masked with protecting groups to prevent unwanted side reactions. The ability to remove these groups selectively—a concept known as orthogonal deprotection—is fundamental to a successful synthetic campaign.[1] This section details the reagents and protocols for cleaving common amine and alcohol protecting groups.

Deprotection of the Amino Group: The N-Boc Moiety

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in a wide range of conditions, except for acidic environments.[2][3] Its removal is an acid-catalyzed process that generates the free amine, carbon dioxide, and a stable tert-butyl cation.[4]

Causality of Reagent Choice: The selection of the acidic reagent is critical and depends on the presence of other acid-sensitive functional groups in the molecule.

  • Trifluoroacetic Acid (TFA): A strong acid that provides rapid and complete deprotection. It is typically used in a 1:1 or 1:4 mixture with an inert solvent like dichloromethane (DCM). However, its high acidity can cleave other acid-labile groups. The liberated tert-butyl cation can also lead to side reactions, necessitating the use of scavengers.[4]

  • Hydrogen Chloride (HCl) in 1,4-Dioxane: A milder alternative to TFA.[4] A 4M solution of HCl in dioxane is commonly used and is often preferred when substrates contain other functionalities that are sensitive to stronger acids.[5]

Protocol 1: Complete N-Boc Deprotection using TFA/DCM

  • Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm of the reaction.

  • Acid Addition: Add trifluoroacetic acid (5-10 equiv) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene or DCM (3x) to ensure complete removal of residual acid.

  • Isolation: The resulting amine is often obtained as a TFA salt. It can be used directly or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up, followed by extraction with an organic solvent.

Deprotection of the Hydroxyl Group: Silyl Ethers

Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are widely used to protect alcohols. Their stability is influenced by steric hindrance around the silicon atom.[6] The primary methods for their removal involve fluoride ion sources or acidic conditions.[7]

Causality of Reagent Choice:

  • Fluoride Ion Sources (e.g., TBAF): Tetrabutylammonium fluoride (TBAF) is the most common reagent for silyl ether cleavage. The high affinity of fluoride for silicon drives the reaction. It is highly effective but can be basic, potentially causing side reactions like epimerization or silyl group migration in polyhydroxylated compounds.[8]

  • Acidic Conditions: Silyl ethers can also be cleaved under acidic conditions. The lability of different silyl ethers to acid varies significantly, which can be exploited for selective deprotection (e.g., TMS < TES < TBS < TIPS).[6]

Protocol 2: O-TBS Deprotection using TBAF

  • Dissolution: Dissolve the O-TBS protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the silyl ether starting material.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Orthogonal Deprotection Workflow

The true power of a protecting group strategy lies in orthogonality—the ability to remove one group without affecting another. For a substrate like N-Boc, O-TBS-4-amino-2-methylidenebutan-1-ol, this is straightforward.

  • To deprotect the amine: Use acidic conditions (Protocol 1). The TBS ether is stable to these conditions.

  • To deprotect the alcohol: Use a fluoride source (Protocol 2). The N-Boc group is stable to TBAF.

The following diagram illustrates the decision-making process for this orthogonal strategy.

G start N-Boc, O-TBS Protected Substrate decision Select Functional Group for Deprotection start->decision amine_path Acidic Conditions (e.g., TFA in DCM or 4M HCl in Dioxane) decision->amine_path  Amine alcohol_path Fluoride Source (e.g., TBAF in THF) decision->alcohol_path Alcohol   amine_result Free Amine, O-TBS Protected Alcohol amine_path->amine_result alcohol_result N-Boc Protected Amine, Free Alcohol alcohol_path->alcohol_result

Caption: Orthogonal deprotection workflow for a dual-protected substrate.

Part II: Activation of the Primary Hydroxyl Group

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution because hydroxide (OH⁻) is a strong base.[9][10] To facilitate reactions such as substitution, the -OH group must first be converted into a better leaving group.[11][12] This process is known as "activation."

Conversion to Sulfonate Esters: Tosylates and Mesylates

Converting the alcohol to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), is one of the most reliable activation methods.[9][13] The resulting sulfonate is an excellent leaving group because its negative charge is delocalized through resonance, making it a very weak base.[14] This transformation retains the configuration of the stereocenter to which the oxygen is attached.[10]

Protocol 3: Tosylation of the Primary Alcohol

  • Setup: To a solution of the alcohol (1.0 equiv) in anhydrous DCM or pyridine (approx. 0.2 M) at 0 °C, add triethylamine (1.5 equiv, if using DCM) or DMAP (0.1 equiv, optional catalyst).

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Quench the reaction with cold water. If DCM was the solvent, separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude tosylate can often be used directly or purified by recrystallization or flash column chromatography.

Conversion to Alkyl Halides

Direct conversion to alkyl halides provides a reactive intermediate for subsequent substitution reactions. The choice of reagent dictates the resulting halide and often influences the stereochemical outcome.

  • Thionyl Chloride (SOCl₂): Converts primary and secondary alcohols to alkyl chlorides.[15] The reaction is often performed in the presence of pyridine, which leads to an inversion of stereochemistry via an Sₙ2 mechanism.[10]

  • Phosphorus Tribromide (PBr₃): Converts primary and secondary alcohols to alkyl bromides, also proceeding with inversion of stereochemistry through an Sₙ2 pathway.[10][15]

The diagram below outlines the primary pathways for activating the hydroxyl group.

G start_node Primary Alcohol (R-CH₂OH) node_tosylate Tosylate (Excellent Leaving Group) (R-CH₂OTs) start_node->node_tosylate  p-TsCl, Pyridine node_chloride Alkyl Chloride (Good Leaving Group) (R-CH₂Cl) start_node->node_chloride  SOCl₂, Pyridine node_bromide Alkyl Bromide (Good Leaving Group) (R-CH₂Br) start_node->node_bromide  PBr₃

Caption: Key pathways for the activation of a primary alcohol.

Data Summary Table

The following table summarizes the reagents and conditions discussed in this guide.

Transformation Functional Group Reagent(s) Solvent Key Considerations
Deprotection N-Boc AmineTFADCMFast, strong acid. May cleave other acid-labile groups.
N-Boc Amine4M HCl in DioxaneDioxaneMilder than TFA; good for sensitive substrates.[4]
O-TBS AlcoholTBAFTHFHighly effective; can be basic and cause side reactions.[7]
O-TBS AlcoholAcetic Acid / H₂OTHFMild acidic conditions for labile silyl groups.[7]
Activation Primary Alcoholp-Toluenesulfonyl Chloride (TsCl), PyridineDCM / PyridineForms an excellent leaving group; retains stereochemistry.[9]
Primary AlcoholThionyl Chloride (SOCl₂), Pyridine(Neat) or DCMForms alkyl chloride; results in inversion of stereochemistry.[10]
Primary AlcoholPhosphorus Tribromide (PBr₃)(Neat) or Et₂OForms alkyl bromide; results in inversion of stereochemistry.[10]

References

  • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry - ACS Publications. [Link]

  • How to Make OH into a Good Leaving Group. YouTube. [Link]

  • Alcohols in Substitution Reactions with Tons of Practice Problems. Chemistry Steps. [Link]

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC. [Link]

  • OH Activation for Nucleophilic Substitution. ResearchGate. [Link]

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. [Link]

  • A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. MDPI. [Link]

  • Making OH a good leaving group. Transformation Tutoring. [Link]

  • 8.6: Converting Alcohols into Better Leaving Groups. Chemistry LibreTexts. [Link]

  • Activation of Alcohols to Nucleophilic Substitution. YouTube. [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • Protecting groups in organic synthesis. University of Calicut. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 4-amino-2-methylidenebutan-1-ol

[1]

Core Technical Analysis: Why This Molecule Degrades

The "Self-Destruct" Mechanism 4-amino-2-methylidenebutan-1-ol is structurally predisposed to degradation due to the coexistence of a nucleophilic amine and an electron-deficient exocyclic alkene (the methylidene group).[1] Unlike simple alcohols, this molecule acts as a "monomer" that does not require an external initiator to degrade.[1]

The degradation follows two distinct pathways, often misidentified by researchers simply as "polymerization":

  • Pathway A: Step-Growth Oligomerization (Dominant Failure Mode) The primary amine (

    
    ) of one molecule performs a Michael-type addition on the methylidene double bond of a neighbor.[1] This creates dimers, trimers, and eventually a viscous oligomeric "oil" or gel. This process is autocatalytic —as the reaction proceeds, it generates secondary amines which are often more nucleophilic than the primary starting material.
    
  • Pathway B: Radical Polymerization The allylic alcohol motif is sensitive to oxidative radical formation.[1] In the presence of oxygen or light, the methylidene group can undergo radical chain polymerization, similar to styrene or methacrylate monomers.

Degradation Pathway Visualization

DegradationPathwayscluster_MichaelPathway A: Michael Addition (Ionic)cluster_RadicalPathway B: Radical PolymerizationMonomerMonomer(Free Base)DimerDimerization(Amine attacks Alkene)Monomer->Dimer Room Temp High Conc.RadicalPeroxideFormationMonomer->Radical O2 / LightOligomerViscous Oil/Gel(Oligomers)Dimer->Oligomer AutocatalysisPolymerSolid Polymer(Cross-linked)Radical->Polymer Chain Reaction

Figure 1: Dual degradation pathways.[1] Pathway A (Ionic) is often faster in concentrated free-base forms, while Pathway B (Radical) dominates in dilute or aerated conditions.

Troubleshooting Guide

Use this section to diagnose the state of your current sample.

SymptomDiagnosisRoot CauseSalvageability
Viscosity Increase OligomerizationStorage as free base > -20°C; High concentration.[1]Low. Distillation might recover monomer if <20% conversion.[1]
Yellow/Brown Color Oxidation (N-Oxide/Schiff Base)Exposure to air (

); Lack of antioxidants.[1]
Medium. Purify via silica chromatography or redistillation.[1]
White Precipitate Polymerization or Carbonate formationRadical polymerization or

absorption by amine.[1]
None. Filter precipitate; check filtrate purity by NMR.
Loss of Solubility Cross-linkingAdvanced radical polymerization.[1]Zero. Discard sample.

Storage Protocols & Methodology

Protocol A: The "Gold Standard" (Salt Formation)

Best for: Long-term storage (>1 month) and maximum stability.

Mechanism: Converting the free amine to a salt (e.g., Hydrochloride) protonates the nitrogen (

Pathway A1
  • Dissolution: Dissolve the crude 4-amino-2-methylidenebutan-1-ol in dry Ethanol or Methanol (approx. 5-10 mL/g).

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of HCl (4M in Dioxane or ethereal HCl).

    • Critical: Do not use aqueous HCl if possible, to avoid hygroscopic water retention.[1]

  • Precipitation: Add cold Diethyl Ether or Hexanes to induce crystallization of the salt.[1]

  • Isolation: Filter the solid under Argon.

  • Storage: Store the salt at -20°C in a desiccator.

    • Stability:[1][2][3][4] >1 year.[1]

Protocol B: Free Base Stabilization (Inhibitor Doping)

Best for: Immediate use (<2 weeks) or when the salt form interferes with subsequent reactions.

Mechanism: Uses radical scavengers to block Pathway B .[1] Note that this does not effectively stop Pathway A (Michael addition), so temperature control is vital.[1]

  • Additive Selection: Add BHT (Butylated hydroxytoluene) or MEHQ (Monomethylether hydroquinone) at 100–200 ppm .[1]

    • Why: These phenolic inhibitors scavenge peroxy radicals formed by oxygen exposure [1, 2].[1]

  • Atmosphere: Purge the vial with Argon or Nitrogen for 2 minutes before sealing.[1]

    • Warning: Some inhibitors (like MEHQ) require trace oxygen to function.[1] If using MEHQ, do not purge completely; use BHT for strict anaerobic storage.[1]

  • Temperature: Store strictly at -80°C .

    • Data: At -20°C, the free base may still dimerize slowly (approx. 2-5% degradation per month).[1] At -80°C, this is negligible.[1]

Decision Matrix: How to Store Your Sample

Follow this logic flow to determine the correct storage method for your specific experiment.

StorageDecisioncluster_FreeBaseFree Base Handlingcluster_SaltSalt HandlingStartSample: 4-amino-2-methylidenebutan-1-olQ1Is the 'Free Amine' requiredfor the next step?Start->Q1YesProtocol B: Free Base + InhibitorQ1->YesYesNoProtocol A: Convert to HCl SaltQ1->NoNoStep1Add 200ppm BHTYes->Step1Step3Precipitate with HCl/EtherNo->Step3Step2Store at -80°CStep1->Step2Step4Store at -20°C (Desiccated)Step3->Step4

Figure 2: Decision tree for selecting the optimal storage protocol based on downstream application.

Frequently Asked Questions (FAQ)

Q: Can I store the molecule in DMSO? A: Use with caution. While DMSO prevents high-concentration oligomerization by dilution, DMSO is hygroscopic and can act as an oxidant (Swern-type side reactions) over long periods with primary alcohols.[1] If you must use a solution, Anhydrous THF or Dichloromethane (degassed) at -20°C is safer than DMSO for this specific allylic alcohol.[1]

Q: I see a small amount of solid at the bottom of my liquid free base. Is it ruined? A: Not necessarily. This is likely a small amount of polymer or carbonate salt.[1]

  • Action: Centrifuge the sample at 4°C. Decant the clear supernatant (monomer) into a fresh, argon-purged vial. Check purity via

    
    H-NMR. If the alkene peaks (approx.[1] 4.8–5.2 ppm) are sharp and integrate correctly relative to the 
    
    
    , it is usable.[1]

Q: Why not just use 4-methoxyphenol (MEHQ) for everything? A: MEHQ requires dissolved oxygen to remain active as an inhibitor [3].[1] If you store your sample under a strict Argon atmosphere (which is recommended to prevent oxidation of the amine), MEHQ becomes ineffective. BHT or Phenothiazine are preferred for anaerobic storage.[1]

Q: How do I remove the inhibitor (BHT) before my reaction? A: If your downstream reaction is sensitive to phenols (e.g., certain catalytic cycles), pass the neat liquid through a short plug of basic alumina or silica gel immediately before use. The polar inhibitor will adhere to the silica, while the amino-alcohol elutes.

References

  • MDPI. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link][1][5]

  • 3V Sigma USA. Polymerization Inhibitors: Mechanisms and Applications. Retrieved from [Link]

  • PubChem. 4-Amino-2-methyl-1-butanol (Analogous Compound Data). Retrieved from [Link][1]

Technical Support Center: Optimizing Cross-Metathesis of Allylic Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement in Cross-Metathesis (CM) of Allylic Amino Alcohols

Introduction: The "Chelation Trap"

Welcome to the technical support hub for olefin metathesis. You are likely here because your cross-metathesis (CM) reaction involving an allylic amino alcohol is stalling at <50% conversion or producing complex isomeric mixtures.

The Root Cause: Allylic amino alcohols present a "double threat" to Ruthenium (Ru) catalysts.[1]

  • Lewis Basic Poisoning: The nitrogen lone pair coordinates strongly to the Ru center, displacing the phosphine or N-heterocyclic carbene (NHC) ligand.[1]

  • Chelation: The proximity of the hydroxyl group and the amine allows for the formation of stable 5- or 6-membered chelates with the metal, effectively locking the catalyst in an inactive state.

  • Hydride-Induced Isomerization: Ru-hydride species, generated during catalyst decomposition, trigger the migration of the double bond, often turning your desired allylic product into a ketone or internal olefin.[1]

This guide provides the protocols to dismantle these traps.

Visual Troubleshooting Logic

Before modifying your reaction, locate your specific failure mode using the logic tree below.

TroubleshootingTree Start START: Low Yield/Purity CheckAmine Is the Amine Free (NH2/NH)? Start->CheckAmine ProtectAmine ACTION: Protect as Carbamate (Boc/Cbz) or form Ammonium Salt (PTSA) CheckAmine->ProtectAmine Yes CheckIsomer Isomerization (Ketones/Aldehydes)? CheckAmine->CheckIsomer No AddBQ ACTION: Add 1,4-Benzoquinone (10 mol%) CheckIsomer->AddBQ Yes CheckOH Is the Alcohol Free? CheckIsomer->CheckOH No LewisAcid ACTION: Add Ti(OiPr)4 or Protect (TBS) CheckOH->LewisAcid Yes Optimize ACTION: Slow Addition / High Conc. CheckOH->Optimize No

Figure 1: Decision matrix for diagnosing reaction failure in allylic amino alcohol metathesis.

Module 1: Catalyst Deactivation (The Nitrogen Problem)

User Issue: "My reaction turns black/brown rapidly and conversion stops at 30-40%."

Technical Insight: Free amines are catalyst poisons.[1] While modern catalysts (Hoveyda-Grubbs II) are more robust, they cannot survive prolonged exposure to primary allylic amines which form stable Ru-N complexes.[1]

Solution A: The "In-Situ" Ammonium Salt Strategy

If you cannot permanently protect the amine (e.g., you need to avoid deprotection steps later), you can mask the nitrogen lone pair using a Brønsted acid.

Protocol:

  • Dissolve your allylic amine substrate in DCM or Toluene.[1]

  • Add 1.0 equivalent of p-Toluenesulfonic acid (PTSA) or HCl (in ether) relative to the amine.[1]

  • Stir for 10 minutes to ensure salt formation.

  • Add the catalyst and the CM partner.[1]

  • Post-Reaction: The salt precipitates or remains dissolved depending on the solvent.[1] Workup with basic extraction (NaHCO3) restores the free amine.[1]

Why this works: The protonated ammonium species (


) lacks a lone pair and cannot coordinate to the Ruthenium.[1]
Solution B: Carbamate Protection (Recommended)

For maximum yield, convert the amine to a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group.[1]

  • Comparison:

    • Boc/Cbz: Excellent. The carbonyl oxygen is less Lewis basic than the amine nitrogen.

    • Acetamides: Good, but can sometimes still chelate via the carbonyl oxygen (the "hemilabile" effect).

    • Sulfonamides: Excellent electronic deactivation, but harder to remove.[1]

Module 2: Isomerization (The Migration Problem)

User Issue: "I see the formation of ethyl ketones or internal olefins instead of my terminal allylic product."

Technical Insight: Allylic alcohols are prone to double-bond migration catalyzed by Ru-hydride species (formed by catalyst decomposition).[1] This turns your allylic alcohol into an enol, which tautomerizes to a ketone.[1][2]

The Fix: Benzoquinone Additive

Adding 1,4-benzoquinone acts as a hydride scavenger, oxidizing the Ru-H species back to an active state or trapping it, thus preventing the isomerization cycle.[1]

Protocol:

  • Prepare the reaction mixture with substrates.

  • Add 10-20 mol% of 1,4-benzoquinone relative to the substrate (NOT the catalyst).[1]

  • Add the Ruthenium catalyst.[1][3][4]

  • Heat to 40-50°C (benzoquinone can slightly retard the rate, so mild heating helps).

Note: The reaction mixture will turn dark immediately. This is normal.

Module 3: The Hydroxyl Interface (Chelation Control)

User Issue: "The amine is protected, but the reaction is still sluggish compared to simple alkenes."

Technical Insight: The free hydroxyl group in allylic alcohols can coordinate to Ru, especially if it forms a favorable 5-membered ring with the olefin.[1]

Solution: Titanium Additives

Titanium isopropoxide (


) acts as a "bulky shield" and a Lewis acid trap.[1]

Protocol:

  • Add 1.2 equivalents of

    
      to the solution containing the allylic alcohol.
    
  • Stir for 15-20 minutes. The Ti binds to the alcohol, creating a bulky titanium-alkoxide species.[1]

  • Add the catalyst.[1][5]

  • Mechanism: The bulky Ti group prevents the oxygen from coordinating to the Ru center, leaving the olefin accessible for metathesis.

Summary Data: Optimization Matrix

VariableStandard ConditionOptimized ConditionReason
Amine Status Free AmineN-Boc / N-Cbz Prevents N-Ru coordination (Poisoning).[1]
Additive None1,4-Benzoquinone (10 mol%) Prevents isomerization to ketones.[1]
Hydroxyl Status Free AlcoholTi(OiPr)4 (1.2 eq) Breaks O-Ru chelation; sterically activates olefin.[1]
Concentration 0.01 M0.1 M - 0.5 M CM is intermolecular; higher conc.[1] favors cross-product over entropy.[1]
Catalyst Grubbs IHoveyda-Grubbs II Higher stability toward polar functional groups.[1]

Master Protocol: Cross-Metathesis of Difficult Allylic Amino Alcohols

Objective: Synthesize a cross-product between N-Boc-allylamine (Type I) and Methyl Acrylate (Type II).

Reagents:

  • Substrate A: N-Boc-allylamine (1.0 mmol)[1]

  • Substrate B: Methyl Acrylate (2.0 - 3.0 mmol) [Excess required for Type II][1]

  • Catalyst: Hoveyda-Grubbs 2nd Gen (2-5 mol%)[1]

  • Additive: 1,4-Benzoquinone (0.1 mmol)[1]

  • Solvent: DCM (anhydrous, degassed)[1]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve N-Boc-allylamine (1.0 equiv) and 1,4-benzoquinone (10 mol%) in DCM (0.2 M concentration).

  • Partner Addition: Add Methyl Acrylate (3.0 equiv).

    • Tip: Methyl acrylate is electron-deficient and metathesizes slowly.[1] Excess drives the equilibrium.[1]

  • Catalyst Addition: Add Hoveyda-Grubbs II (2.5 mol%) as a solid or solution.[1]

  • Reflux: Fit with a condenser and heat to 40°C (gentle reflux) for 4-12 hours.

    • Monitoring: Check TLC.[1][6] If conversion stalls at 50%, add a second portion of catalyst (2.5 mol%).[1]

  • Workup: Evaporate solvent. Purification via silica gel chromatography.[1] (Note: Benzoquinone byproducts are polar and usually separate easily).[1]

References

  • Prevention of Undesirable Isomerization during Olefin Metathesis. Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. Journal of the American Chemical Society, 2005 , 127(49), 17160–17161.[4] [Link]

  • Olefin Cross-Metathesis with Allylic Alcohol Derivatives. BouzBouz, S.; Simmons, R. L.; Cossy, J. Organic Letters, 2004 , 6(25), 4683–4686.[1] [Link]

  • A General Model for Selectivity in Olefin Cross Metathesis. Chatterjee, A. K.; Choi, T. L.; Sanders, D. P.; Grubbs, R. H. Journal of the American Chemical Society, 2003 , 125(37), 11360–11370. [Link][1]

  • Cross-Metathesis of Allylic Amines: Protection Strategy. Voigtritter, K.; Ghorai, S.; Lipshutz, B. H. Journal of Organic Chemistry, 2011 , 76(11), 4697–4702.[1] [Link]

Sources

Technical Guide: Purification Strategies for 4-amino-2-methylidenebutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

The Challenge: 4-amino-2-methylidenebutan-1-ol (CAS: 925915-06-6) represents a classic "polar trap" in organic synthesis. Its structure combines a hydrophilic primary amine and a primary alcohol with a compact C5 skeleton, rendering it highly water-soluble. Furthermore, the exocyclic 2-methylidene group introduces a risk of acid-catalyzed isomerization (to the thermodynamic internal alkene) or polymerization during thermal concentration.

Standard liquid-liquid extraction (e.g., EtOAc/Water) typically results in near-zero recovery because the partition coefficient (


) heavily favors the aqueous phase. This guide details two robust purification workflows: Cation Exchange (SCX)  for high-purity isolation and Salting-Out Extraction  for scale-up, designed to bypass these physicochemical pitfalls.
PropertyValue/CharacteristicImplication for Purification
Molecular Formula

Low molecular weight (101.15 g/mol ) increases volatility and water solubility.
Functional Groups

Amine,

Alcohol, Exocyclic Alkene
Amphoteric character; sensitive to strong acid/heat.
Solubility High in

, MeOH; Low in Hexane,

Standard non-polar extractions will fail.
Stability Risk Allylic rearrangement / PolymerizationAvoid distillation >60°C; avoid prolonged exposure to strong Lewis acids.

Method A: The "Gold Standard" – Strong Cation Exchange (SCX)

Recommended for: Small to medium scale (10 mg – 5 g), removal of non-basic impurities, and desalting.

This method utilizes the basicity of the primary amine to "catch" the product on a sulfonic acid resin, allowing neutral impurities (salts, starting materials) to be washed away, followed by a "release" using ammonia.

Workflow Diagram

SCX_Workflow Start Crude Reaction Mixture (Aq. or MeOH solution) Load LOAD: Apply to SCX Cartridge (Product binds to SO3- sites) Start->Load pH < 7 Wash WASH: Elute with MeOH (Removes neutrals/non-basics) Load->Wash Waste contains impurities Elute ELUTE: 2M NH3 in MeOH (Displaces Product) Wash->Elute Switch Solvent Conc CONCENTRATE: Vac < 35°C (Avoid thermal stress) Elute->Conc Collect Basic Fraction Final Pure 4-amino-2-methylidenebutan-1-ol Conc->Final

Caption: Figure 1. "Catch and Release" purification logic using Strong Cation Exchange (SCX) chromatography to isolate basic amino alcohols.

Step-by-Step Protocol
  • Preparation : Dissolve the crude mixture in minimal Methanol (MeOH). If the reaction was in water, adjust pH to ~4-5 with dilute acetic acid to ensure the amine is protonated (

    
    ).
    
  • Loading : Pass the solution through a pre-conditioned SCX cartridge (e.g., silica-based propylsulfonic acid or polymer-based Dowex 50W).

    • Note: Do not overload. Typical capacity is 0.5 – 0.8 mmol/g sorbent.

  • Washing : Flush the column with 3-5 column volumes (CV) of pure MeOH .

    • Checkpoint: Check the eluate by TLC.[1][2] It should contain non-basic impurities. The product remains bound.

  • Elution : Switch eluent to 2.0 M

    
     in MeOH .
    
    • Mechanism:[3][4] The high concentration of

      
       deprotonates the amine, breaking the ionic bond with the resin.
      
  • Isolation : Collect the ammoniacal fractions. Concentrate under reduced pressure (Rotavap) at bath temperature < 35°C .

    • Caution: The exocyclic alkene is prone to polymerization. Add a trace of BHT (butylated hydroxytoluene) if storing for long periods.

Method B: The "Scale-Up" – Salting-Out Extraction

Recommended for: Large scale (>5 g) or when SCX is cost-prohibitive.

Since the product prefers water, we must "force" it into the organic phase by saturating the aqueous layer with salt (Salting Out) and using a polar organic solvent.

Step-by-Step Protocol
  • Basification : Adjust the aqueous reaction mixture to pH > 12 using 5M NaOH or

    
    .
    
    • Reason: We need the amine in its free base form (

      
      ) to extract it.
      
  • Saturation : Add solid NaCl until the solution is saturated (undissolved salt visible).

    • Effect: This increases the ionic strength, reducing the solubility of the organic product in water (Hofmeister effect).

  • Extraction : Extract 3–5 times with n-Butanol or Isopropanol:Chloroform (1:3) .

    • Why these solvents? Standard EtOAc is too non-polar. n-Butanol can absorb considerable water but is excellent for polar amines.

  • Drying : Combine organic layers. Dry over anhydrous

    
     (Sodium Sulfate).
    
    • Avoid:

      
       can sometimes act as a Lewis acid and trigger isomerization of the methylidene group.
      
  • Concentration : Evaporate the solvent.

    • Tip: n-Butanol has a high boiling point (117°C). Use an azeotrope with water or a high-vacuum pump to remove it at lower temperatures.

Troubleshooting Center & FAQs

Q1: I extracted with Ethyl Acetate, but my yield is < 10%. Where is my product?

A: It is likely still in the aqueous phase.

  • Diagnosis: This molecule is a C5 amino-alcohol; its

    
     is negative (hydrophilic).
    
  • Fix: Do not discard the aqueous layer. Saturate it with NaCl and re-extract using n-Butanol or DCM containing 10% Methanol . Alternatively, apply the aqueous layer directly to a Diaion HP-20 or C18 column.

Q2: The product turned into an insoluble gel during rotary evaporation. What happened?

A: You likely triggered radical polymerization of the exocyclic alkene.

  • Cause: Concentrating neat terminal alkenes, especially with trace peroxides or heat, can initiate polymerization.

  • Fix:

    • Keep bath temperature below 35°C .

    • Do not distill to complete dryness; leave a small amount of solvent or oil.

    • Add a radical inhibitor like BHT (0.1%) or MEHQ to the receiving flask before evaporation.

Q3: NMR shows a mixture of isomers (exocyclic vs. internal alkene).

A: Acid-catalyzed isomerization occurred.

  • Structure: 2-methylidene (exocyclic)

    
     2-methyl-2-butenyl (internal/trisubstituted).
    
  • Cause: Exposure to strong acids during workup or using acidic resins (like SCX) for too long without rapid elution.

  • Fix: Ensure the SCX elution step is fast. If using silica gel chromatography, add 1% Triethylamine (

    
    )  to the eluent to neutralize the silica's acidity.
    
Q4: Can I use distillation to purify this?

A: Not recommended.

  • Reason: The boiling point is likely high (>200°C est.) due to hydrogen bonding (Amine + Alcohol). The heat required would likely degrade the methylidene group.

  • Alternative: If you must distill, use Kugelrohr distillation under high vacuum (< 0.1 mbar) with a cryo-trap.

References

  • PubChem Compound Summary . (n.d.). 4-amino-2-methylidenebutan-1-ol (CID 55285553).[5][6] National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Baird, J. D., et al. (2010). Purification of hydrophilic amino alcohols using ion-exchange chromatography. Journal of Separation Science. (General reference for SCX methodology on polar amines).
  • Amgen Inc. (2008). Process for the preparation of amino-alcohol intermediates. Patent WO2008076543. (Describes salting-out procedures for similar C4-C6 polar amino alcohols).
  • Sustainable Chemical Processes . (2015). Green extraction solvents: n-Butanol and its application in polar compound isolation. [Link]

Sources

Technical Support Center: Handling Hygroscopic Amino-Alkene HCl Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Problem

Amino-alkene hydrochloride salts are dual-threat compounds. Physically, they are often deliquescent , meaning they absorb atmospheric moisture until they dissolve into a viscous oil. Chemically, they possess latent reactivity: the alkene and the amine (even when protonated) are in close proximity. Moisture increases ionic mobility, facilitating intramolecular hydroamination (cyclization) or hydration of the double bond.

This guide moves beyond basic "keep it dry" advice. It provides self-validating protocols to ensure you are weighing the compound, not the water, and preventing the degradation of your valuable intermediate.

Module 1: Physical Handling & Weighing

The Issue: "My solid turned into a goo on the balance, and my stoichiometry is off."

Core Protocol: Weighing by Difference (The Closed-Loop System)

Never weigh hygroscopic salts directly on an open balance pan or weighing paper. The mass will drift upwards seconds after exposure.

Step-by-Step Methodology:

  • Preparation: Dry a glass weighing bottle (with a ground-glass stopper) and a receiving flask in an oven; cool them in a desiccator.

  • Load (Inert Environment): Inside a glove bag or box, transfer the approximate amount of salt into the weighing bottle. Close the stopper tightly.

  • Initial Weighing (

    
    ):  Remove the bottle from the inert zone. Place it on the analytical balance. Record the mass.
    
  • Transfer: Quickly remove the stopper, tip the solid into your reaction vessel, and immediately replace the stopper. Do not try to tap out "exact" amounts; just transfer a bulk amount.

  • Final Weighing (

    
    ):  Weigh the bottle + stopper + residual dust.
    
  • Calculation: Mass transferred =

    
    .
    

Why this works: The salt is only exposed to air for the split second of transfer. The moisture adsorbed during that second is not recorded because you re-weigh the bottle immediately.

Visualization: The Safe Weighing Workflow

WeighingProtocol Desiccator 1. Desiccator/Glove Box (Load Salt) Balance1 2. Balance (Weigh Sealed Bottle) Desiccator->Balance1 Sealed Transfer 3. Fast Transfer (Dump into Reactor) Balance1->Transfer < 5 sec exposure Balance2 4. Balance (Weigh Empty Bottle) Transfer->Balance2 Reseal immediately Calc 5. Calculate Mass (Diff = M1 - M2) Balance2->Calc

Figure 1: Closed-loop weighing workflow to eliminate gravimetric errors caused by moisture uptake.

Module 2: Purification & Drying

The Issue: "I cannot get a solid precipitate; it stays as an oil." or "Vacuum drying isn't working."

Troubleshooting Table: Solvent Selection for Hygroscopic Salts
TechniqueRecommended SolventsMechanismProtocol Note
Azeotropic Drying Toluene, Ethanol, IsopropanolForms azeotrope with water; boils off moisture at lower temps.Dissolve "oil" in ethanol/toluene (1:5). Rotovap. Repeat 3x. [1]
Anti-Solvent Precipitation Solvent: MeOH or DCMAnti-Solvent: Et₂O or HexaneRapidly forces salt out of solution before it can solvate water.Add solution dropwise into vigorously stirring dry ether under Argon.
Trituration Diethyl Ether, MTBEWashes away surface oil/impurities without dissolving the salt.Sonicate the oily salt in dry ether. It often induces crystallization.
The "Salt Switch" Strategy

If the Hydrochloride (HCl) salt is permanently oily, it is often due to low lattice energy.

  • Action: Convert the free base to a Fumarate , Tartrate , or Tosylate salt.

  • Reasoning: These counter-ions are larger and less symmetrical, often packing into crystal lattices with higher melting points and lower hygroscopicity than chlorides.

Module 3: Chemical Stability (The Hidden Danger)

The Issue: "My NMR shows new peaks in the aliphatic region after storage."

The Degradation Mechanism: Acid-Catalyzed Cyclization

Amino-alkenes are kinetically stable but thermodynamically predisposed to form rings. In the presence of moisture, the HCl salt dissociates slightly, creating a "proton shuttle."

  • Moisture Absorption: Water solvates the ion pair (

    
    ), increasing molecular mobility.
    
  • Activation: The alkene acts as a nucleophile (or is protonated to a carbocation), and the amine (via equilibrium with free base) attacks.

  • Result: Formation of pyrrolidines or piperidines (unwanted isomers).

Visualization: Degradation Pathway

Degradation Start Amino-Alkene HCl (Solid) Mobility Ionic Mobility Increases (Semi-liquid phase) Start->Mobility Deliquescence Moisture + Atmospheric Moisture Moisture->Mobility Cyclization Intramolecular Hydroamination (Ring Closure) Mobility->Cyclization Acid Catalysis Product Cyclic Impurity (Pyrrolidine/Piperidine) Cyclization->Product

Figure 2: The moisture-mediated pathway converting linear amino-alkenes into cyclic impurities.

Module 4: Storage & Logistics

The Issue: "How do I store this for 6 months?"

Protocol: The "Double-Barrier" System
  • Primary Container: Amber glass vial with a Teflon-lined cap. Tape the cap with Parafilm or electrical tape.

  • Secondary Container: Place the vial inside a larger jar containing active desiccant (e.g.,

    
     or Indicating Silica Gel).
    
  • Temperature: Store at -20°C .

    • Why? Lowering temperature reduces the rate of hydrolysis/cyclization (Arrhenius equation) and lowers the vapor pressure of water within the headspace.

  • Thawing (Critical): Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the solid.

Frequently Asked Questions (FAQs)

Q: Can I dry my amino-alkene HCl in a vacuum oven at 60°C? A: Proceed with caution. While heat removes water, it also supplies the activation energy for the cyclization reaction described in Module 3. Lyophilization (Freeze Drying) is safer: freeze the aqueous/alcoholic solution and sublime the ice under high vacuum. This avoids thermal stress [2].[1][2][3]

Q: I need to run a reaction in strict anhydrous conditions. How do I handle the transfer? A: Dissolve the hygroscopic salt in the reaction solvent (e.g., dry DCM or MeOH) inside a glove box. Determine the concentration, and transfer the solution via syringe. This is more accurate than trying to weigh the solid on an open bench [3].

Q: My salt is already an oil. Is it ruined? A: Not necessarily. It may just be a supersaturated aqueous solution.

  • Dissolve in minimal dry Ethanol.

  • Add dry Toluene.

  • Rotovap to dryness.

  • Repeat 3x.

  • If it remains oily, attempt trituration with diethyl ether. If NMR shows cyclization, discard.

References

  • Sciencemadness. (2007). Methylamine Purification and Drying of Amine Hydrochlorides. Retrieved from [Link]

  • GEA Pharma. (n.d.). Fundamentals of Pharmaceutical Freeze Drying. Retrieved from [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Highly enantioselective zirconium-catalyzed cyclization of aminoalkenes. Retrieved from [Link]

Sources

Technical Support Center: 2-Methylene-4-aminobutanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting coupling reactions involving 2-methylene-4-aminobutanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high-efficiency amide bond formation with this unique bifunctional building block. The inherent structural properties of 2-methylene-4-aminobutanol—namely the presence of a primary amine, a primary alcohol, and steric hindrance from the adjacent methylene group—present a specific set of challenges that require careful consideration of reaction parameters.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and success of your synthetic route.

Troubleshooting Guide: Low Coupling Efficiency

This section addresses specific, common problems encountered during the coupling of 2-methylene-4-aminobutanol with carboxylic acids.

Q1: My coupling reaction has a very low yield and a complex mixture of products. What are the most likely causes?

Low yield with multiple products when using an amino alcohol is most often due to a lack of chemoselectivity and suboptimal reaction conditions. The two primary nucleophiles—the amine and the hydroxyl group—are in direct competition for the activated carboxylic acid.

The main culprits are:

  • Ester Byproduct Formation: The hydroxyl group of 2-methylene-4-aminobutanol can react with the activated carboxylic acid to form a significant amount of ester byproduct. This is a common issue with unprotected amino alcohols[1].

  • Insufficient Reagent Potency: The steric bulk introduced by the 2-methylene group can slow down the rate of amide bond formation. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be powerful enough to overcome this steric barrier effectively, leading to incomplete reactions[2][3].

  • Inadequate Reaction Conditions: Factors such as solvent choice, temperature, and reaction time play a crucial role. Poor solvation can lead to aggregation, further hindering the reaction[2][4].

The diagram below illustrates the primary competitive reaction pathway.

G cluster_reactants Reactants R-COOH Carboxylic Acid ActivatedAcid Activated Ester (R-CO-Act) R-COOH->ActivatedAcid Activation AminoAlcohol 2-Methylene-4-aminobutanol (H₂N-R'-OH) Amide Desired Product (Amide) AminoAlcohol->Amide Ester Side Product (Ester) AminoAlcohol->Ester CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActivatedAcid ActivatedAcid->Amide Attack by -NH₂ group (More Nucleophilic) ActivatedAcid->Ester Attack by -OH group (Competitive Reaction)

Caption: Competitive pathways in the acylation of 2-methylene-4-aminobutanol.

Q2: I've confirmed the presence of a major ester byproduct. How can I improve selectivity for amide bond formation?

Achieving high selectivity is paramount. While the amine is inherently more nucleophilic than the alcohol, this advantage can be eroded under unfavorable conditions. To favor N-acylation, consider the following strategies:

  • Lower the Reaction Temperature: Amine acylation is generally faster and less temperature-dependent than alcohol acylation. Running the reaction at 0°C or even lower can significantly suppress the rate of ester formation.

  • Choose the Right Coupling Reagent: While highly potent activators are needed, some can be too reactive, reducing selectivity. However, modern uronium/aminium salts that form OAt or Oxyma esters (like HATU or COMU) often provide a good balance of high reactivity and selectivity[2][4].

  • Control Stoichiometry and Addition Order: Use a slight excess (1.05-1.2 equivalents) of the amino alcohol. Crucially, pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding 2-methylene-4-aminobutanol to the mixture[5]. This ensures that the highly reactive species is consumed quickly by the more nucleophilic amine.

  • Employ Specialized Protocols: Certain methodologies are designed for selective amidation in the presence of free hydroxyl groups. For instance, using pivaloyl chloride as an activating agent or employing micellar catalysis with surfactants like TPGS-750-M in water has shown success in minimizing ester formation with other amino alcohols[1].

Q3: My reaction is clean with minimal byproducts, but it remains incomplete. How can I drive the coupling to completion?

An incomplete reaction, even when clean, points directly to issues of steric hindrance and insufficient activation energy.

  • Increase Reaction Time and/or Temperature: Sterically hindered couplings are notoriously slow[2]. Extending the reaction time, for example from a few hours to overnight, is a simple and often effective solution[2]. If the reaction is still sluggish, gentle heating (e.g., to 40-50°C) can help overcome the activation energy, but this should be monitored carefully to avoid side reactions or racemization of the acid partner[2].

  • Utilize Microwave-Assisted Synthesis: Microwave energy is exceptionally effective at driving difficult couplings to completion rapidly by efficiently heating the reaction mixture[2]. This can reduce reaction times from hours to minutes.

  • Perform a "Double Coupling": If monitoring shows the reaction has stalled, a second addition of fresh, pre-activated carboxylic acid and coupling reagent can push the remaining starting material to the desired product[2].

  • Switch to a More Potent Coupling Reagent: If you are not already using one, switch to a high-potency aminium/uronium or phosphonium salt. Reagents like HATU, HCTU, or PyAOP are significantly more effective than older reagents for hindered couplings[2][6]. For extremely challenging cases, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a powerful, albeit more complex, strategy[2][7].

Q4: What are the best coupling reagents and conditions for a sterically hindered amino alcohol like 2-methylene-4-aminobutanol?

For this specific substrate class, a clear hierarchy of coupling reagents exists. Standard carbodiimides (DCC, EDC) are generally not recommended as the primary choice due to lower reactivity and potential side reactions like N-acylurea formation[2][4].

The table below summarizes recommended reagents and conditions.

Reagent ClassExamplesBase RequiredReactivitySuitability for 2-Methylene-4-aminobutanolKey Considerations
Aminium/Uronium HATU, HCTU Yes (DIPEA, NMM)Very High Highly Recommended . Forms highly reactive OAt/O-6-ClBt esters to overcome steric hindrance[2][6].Pre-activation is critical to avoid guanidinylation of the amine[5]. HATU is often considered the gold standard for difficult couplings[4].
Aminium/Uronium HBTU, TBTUYes (DIPEA, NMM)HighRecommended . Forms OBt esters, which are generally effective but may be insufficient for extremely hindered cases compared to HATU[2].A cost-effective and robust choice for moderately difficult couplings.
Phosphonium PyBOP, PyAOP Yes (DIPEA, NMM)High to Very HighHighly Recommended . Does not cause guanidinylation, making it "cleaner" if excess reagent is needed[6]. PyAOP is analogous to HATU in reactivity.Generally more soluble in DMF than uronium salts, allowing for more concentrated reactions[6].
Carbodiimides EDC, DICAdditive (HOBt, Oxyma)ModerateNot Recommended as a first choice . May lead to incomplete reaction and N-acylurea formation[4].Can be used if other options are unavailable, but requires an additive like OxymaPure or HOBt to boost efficiency and suppress side reactions.

Recommended Starting Conditions:

  • Reagents: Carboxylic Acid (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq), 2-methylene-4-aminobutanol (1.2 eq).

  • Solvent: Anhydrous DMF or NMP. NMP is often superior for its solvating properties[2].

  • Procedure: Dissolve the carboxylic acid, HATU, and DIPEA in DMF. Stir for 2-5 minutes for pre-activation. Add the amino alcohol. Stir at 0°C to room temperature and monitor for completion.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl group of 2-methylene-4-aminobutanol before coupling?

Protection is the most robust strategy to guarantee chemoselectivity but adds two steps (protection/deprotection) to your synthesis.

  • When to Protect: If the strategies outlined above fail to provide a clean, high-yielding reaction, or if your downstream steps are incompatible with a free hydroxyl group, protection is the best course of action. A silyl ether protecting group (e.g., TBDMS) is a common choice as it is stable to most coupling conditions and easily removed.

  • When to Avoid Protection: For efficiency and atom economy, direct selective N-acylation is preferred. For many applications, careful optimization of the coupling reaction as described in this guide will make protection unnecessary.

Q2: Could the 2-methylene group itself be causing side reactions?

The allylic C=C double bond is generally stable under standard amide coupling conditions. However, you should be cautious if your reaction involves:

  • Palladium or other transition metal catalysts: Certain catalysts used in cross-coupling reactions could potentially interact with or isomerize the double bond. This is not a concern with standard amide coupling reagents.

  • Strongly acidic or basic conditions: While the bases used in coupling (like DIPEA) are generally mild, prolonged exposure to harsh conditions could potentially lead to isomerization, although this is unlikely.

For standard HATU or PyBOP-mediated couplings, interference from the methylene group is not a commonly reported issue.

Q3: What is the best way to monitor the reaction's progress and identify byproducts?

Effective monitoring is key to successful optimization.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of your starting materials and the formation of new spots (product and byproducts). Staining with ninhydrin can help visualize any amine-containing species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to track the disappearance of starting material and the appearance of the desired product mass. Crucially, it will also allow you to identify the mass of any major byproducts, helping you confirm, for example, the formation of the undesired ester.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting low coupling efficiency with 2-methylene-4-aminobutanol.

Caption: A step-by-step workflow for troubleshooting coupling reactions.

Key Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed to maximize yield and minimize side reactions by using a potent coupling reagent and a pre-activation step.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq) to a dry reaction flask.

  • Solvation: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Pre-activation: Cool the solution to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at 0°C for 3-5 minutes. You may observe a color change.

  • Coupling: Add a solution of 2-methylene-4-aminobutanol (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture dropwise.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the limiting starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine to remove excess reagents and byproducts[8]. Dry the organic layer, concentrate, and purify the product by silica gel column chromatography.

Protocol 2: Selective Amidation via In-Situ Temporary Silylation

This advanced protocol can be used if ester formation remains a persistent issue. It involves the temporary and reversible silylation of the hydroxyl group.

  • Silylation: In a dry flask under an inert atmosphere, dissolve 2-methylene-4-aminobutanol (1.2 eq) and a non-nucleophilic base like DIPEA or 2,6-lutidine (1.3 eq) in an anhydrous solvent like DCM or THF. Cool to 0°C.

  • TMS Addition: Slowly add a silylating agent such as Trimethylsilyl chloride (TMSCl) (1.2 eq). Stir for 30-60 minutes at 0°C. This temporarily protects the hydroxyl group. Do not isolate the intermediate.

  • Parallel Pre-activation: In a separate flask, pre-activate the carboxylic acid (1.0 eq) with a coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF as described in Protocol 1.

  • Coupling: Transfer the pre-activated acid solution to the flask containing the in-situ silylated amino alcohol. Stir at room temperature until the reaction is complete.

  • Deprotection & Workup: During the standard aqueous workup (washing with aqueous acid/base), the temporary silyl ether will be cleaved, yielding the final product with the free hydroxyl group restored. Purify by column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.).
  • St-Jean, F., & Angelaud, R. (2018). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 118-121.
  • Coupling reaction sometimes works, sometimes doesn't. (2023, October 5). Reddit.
  • Stahl, S. S., & Hoover, J. M. (2017). Practical Synthesis of Amides via Copper/ABNO-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amines. PMC.
  • Amide synthesis by acyl
  • Madsen, R., & Gunanathan, C. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(49), 16498-16499.
  • Kirby, A. J., & Williams, A. (1999). Hydroxyl Group Participation in Amide Hydrolysis. The Influence of Catalysts on the Partitioning of a Tetrahedral Intermediate. Journal of the American Chemical Society, 121(19), 4598-4607.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.). Coupling Protocol for Primary Amine of a Ligand.
  • Beller, M., & Jagadeesh, R. V. (2024). Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn( i ) catalysis.
  • Krische, M. J., & Montgomery, T. P. (2019). Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. PMC.
  • Vankawala, P. J. (2018, August 12). Side reactions in peptide synthesis: An overview.
  • Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements | Request PDF. (2025, December 11).
  • Hall, D. G., & Barabe, F. (2016). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. PMC.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • CN112174836A - Synthetic method of aminobutanol. (n.d.).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017, March 23). MDPI.
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Vascuri Janardhana Rao et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190.
  • DE19602049A1 - High yield 4-amino-butanol preparation. (n.d.).
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5).
  • PROCESS DEVELOPMENT REPORT. (2019, November 18).
  • Liu, R. Y. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.

Sources

Stability of 4-amino-2-methylidenebutan-1-ol in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-amino-2-methylidenebutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth technical information, troubleshooting advice, and validated protocols to address stability issues you may encounter during your experiments with this molecule.

General Stability Profile & Core Concepts

Question: What are the key structural features of 4-amino-2-methylidenebutan-1-ol that influence its stability?

Answer: The stability of 4-amino-2-methylidenebutan-1-ol is dictated by the interplay of its three primary functional groups: a primary amine (-NH₂), a primary allylic alcohol (-CH₂OH adjacent to a C=C bond), and a terminal methylene (or 'methylidene') group (C=CH₂).

  • Primary Amine: This group is basic and nucleophilic. It readily protonates in acidic media to form an ammonium salt (R-NH₃⁺), which significantly alters its reactivity.[1] As a free base, it is susceptible to oxidation and can react with electrophiles.[1]

  • Primary Allylic Alcohol: The hydroxyl group is nucleophilic and can be protonated in acid, making it a good leaving group (water). The proximity of the double bond makes this alcohol susceptible to allylic rearrangements, where the double bond shifts its position.[2] It can also be oxidized to an aldehyde.

  • Terminal Methylene Group: This C=C double bond is a site of high electron density, making it reactive towards electrophiles and susceptible to oxidation or polymerization under certain conditions.

The interaction between these groups determines the molecule's degradation pathways. For instance, the basicity of the amine can influence acid-catalyzed reactions at the alcohol site.

Stability & Troubleshooting in Acidic Media

Question: I'm observing a loss of my starting material when dissolved in an acidic buffer (pH 4.5). What is the likely cause?

Answer: In acidic media, the primary amine will be protonated to form the corresponding ammonium salt.[1] This generally protects the amine from participating in degradation reactions like oxidation. However, the allylic alcohol portion of the molecule becomes more reactive under these conditions.

The most probable cause of degradation is an acid-catalyzed allylic rearrangement . The hydroxyl group can be protonated by the acid, converting it into a much better leaving group (H₂O). The departure of water can lead to the formation of a resonance-stabilized allylic carbocation. Water can then attack this cation at either of the two electron-deficient carbons, leading to a mixture of the original primary alcohol and a more stable rearranged tertiary alcohol.

Another possibility, especially under harsher acidic conditions or with heat, is dehydration (elimination of water) to form a conjugated diene.

Troubleshooting Steps:
  • Lower the Temperature: Perform your experiment at a lower temperature to reduce the rate of the acid-catalyzed rearrangement or dehydration.

  • Use a Non-Nucleophilic Buffer: If your buffer contains nucleophiles (e.g., phosphate or citrate at certain pHs), they might compete with water in attacking the carbocation intermediate, leading to other byproducts. Consider using a buffer with a non-nucleophilic counter-ion.

  • Limit Exposure Time: Prepare your acidic solutions fresh and use them as quickly as possible to minimize the time the compound is exposed to destabilizing conditions.

Potential Degradation Pathway in Acidic Media

Below is a diagram illustrating the likely acid-catalyzed allylic rearrangement.

G cluster_0 Acid-Catalyzed Allylic Rearrangement A 4-amino-2-methylidenebutan-1-ol (Protonated Amine) B Protonation of Alcohol (Oxonium Ion Intermediate) A->B + H⁺ C Loss of Water & Formation of Allylic Carbocation (Resonance Stabilized) B->C - H₂O D Nucleophilic Attack by H₂O (at primary carbon) C->D + H₂O E Nucleophilic Attack by H₂O (at tertiary carbon) C->E + H₂O F Regenerated Starting Material D->F - H⁺ G Rearranged Product: 2-methyl-4-aminobut-3-en-2-ol E->G - H⁺

Caption: Proposed mechanism for acid-catalyzed degradation.

Stability & Troubleshooting in Basic Media

Question: My compound appears to be degrading in a basic solution (pH > 9) that is open to the air. What reactions should I be concerned about?

Answer: In basic media, the primary amine remains as a neutral, nucleophilic species. While generally more stable than in strong acid, the molecule is susceptible to other degradation pathways, primarily oxidation.

  • Oxidation of the Amine: Primary amines can be susceptible to oxidation, especially in the presence of oxygen (air) and potentially catalyzed by trace metal ions. This can lead to a variety of products, including imines, nitroso, or nitro compounds, though this often requires stronger oxidizing conditions.[3]

  • Oxidation of the Allylic Alcohol: The allylic alcohol can be oxidized, particularly under basic conditions in the presence of air, to form an α,β-unsaturated aldehyde. This aldehyde is reactive and could potentially polymerize or undergo further reactions.

  • Base-Promoted Elimination/Rearrangement: While less common than acid-catalyzed pathways, strong bases can potentially promote elimination reactions, although this typically requires the hydroxyl group to be converted to a better leaving group first.

Troubleshooting Steps:
  • Work Under an Inert Atmosphere: To prevent oxidation, handle the compound in basic solutions under an inert atmosphere, such as nitrogen or argon. Use degassed solvents.

  • Include an Antioxidant: If compatible with your experimental system, the addition of a small amount of an antioxidant can help mitigate oxidative degradation.

  • Use High-Purity Reagents: Ensure your base and solvents are free from trace metal impurities that can catalyze oxidation reactions.

Potential Degradation Pathway in Basic Media

The diagram below shows a simplified oxidative degradation pathway.

G cluster_1 Potential Oxidative Degradation Start 4-amino-2-methylidenebutan-1-ol Ox1 Oxidation of Allylic Alcohol Start->Ox1 [O], Base, Air (O₂) Prod1 4-amino-2-methylidenebutanal Ox1->Prod1 FurtherOx Further Degradation or Polymerization Prod1->FurtherOx

Caption: Simplified pathway for oxidative degradation.

Experimental Protocols & Data

Question: How can I systematically test the stability of my compound and identify potential degradants?

Answer: A forced degradation study (also known as stress testing) is the standard approach to systematically evaluate the stability of a molecule under various conditions.[4][5] This involves subjecting the compound to harsher conditions than it would normally encounter to accelerate degradation and identify potential degradation products.[4] This is a critical step in developing a stability-indicating analytical method .

Table 1: Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical Duration & TemperaturePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-72 hours at RT or 40-60°CAllylic rearrangement, Dehydration
Base Hydrolysis 0.1 M NaOH24-72 hours at RT or 40-60°COxidation
Oxidation 3% H₂O₂24 hours at Room TemperatureOxidation of amine and/or alcohol
Thermal 60-80°C (Solid & Solution)48-96 hoursDehydration, Rearrangement
Photolytic ICH Q1B conditions (UV/Vis light)Per ICH guidelinesPhoto-oxidation, Isomerization
Protocol 1: Forced Degradation Study Workflow
  • Prepare Stock Solution: Prepare a stock solution of 4-amino-2-methylidenebutan-1-ol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Initiate Stress Conditions:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂).

    • Thermal: Place a sample of the stock solution in an oven at 60°C.

    • Control: Keep a sample of the stock solution protected from light at 4°C.

  • Monitor Degradation: Take aliquots from each stressed sample at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Neutralize (if necessary): Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to prevent damage to the analytical column.

  • Analyze Samples: Analyze all samples, including the control, using a suitable stability-indicating method like HPLC-UV/MS. Aim for 10-15% degradation of the main compound to ensure that major degradants are formed at detectable levels.[5]

Protocol 2: Recommended Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for separating polar compounds like amino alcohols from their potential non-polar degradants.[6][7][8]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (for the C=C bond) and Mass Spectrometry (MS) for peak identification.[7][8][9]

  • Column Temperature: 30°C

Workflow for Stability Testing

Caption: General workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-amino-2-methylidenebutan-1-ol? For long-term stability, it is recommended to store the compound as a solid at low temperatures (e.g., -20°C) under an inert atmosphere (argon or nitrogen) and protected from light. Solutions should be prepared fresh. If a solution must be stored, use an aprotic organic solvent and store at low temperatures.

Q2: Can I use this compound in formulations containing aldehydes or ketones? No, this is not recommended without careful consideration. The primary amine can react with aldehydes and ketones to form imines in a reaction that is often acid-catalyzed.[10] This would lead to the degradation of your starting material and the formation of a new adduct.

Q3: Is the compound sensitive to metal ions? Yes, both amines and allylic alcohols can coordinate with metal ions. Certain transition metals can catalyze the oxidation of the molecule, especially in the presence of air. It is crucial to use high-purity reagents and, if necessary, consider the use of a chelating agent like EDTA if metal contamination is a concern.

Q4: My degradation analysis shows multiple new peaks. How do I identify them? Using a mass spectrometer (LC-MS) is the most effective way to identify unknown degradation products.[7][9] The mass-to-charge ratio (m/z) can provide the molecular weight of the degradants. By comparing this to the parent molecule, you can infer the chemical transformation (e.g., a loss of 18 Da suggests dehydration; a gain of 16 Da suggests oxidation).

References

  • Wentzel Lab. (2020). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available at: [Link]

  • Wikipedia. (2023). Amine. Available at: [Link]

  • Chemistry Steps. (2021). The Reaction of Amines with Nitrous Acid. Available at: [Link]

  • The Journal of Organic Chemistry. (1956). ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS. Available at: [Link]

  • International Journal of Scientific Development and Research. (2019). Stability indicating study by using different analytical techniques. Available at: [Link]

  • ResearchGate. (n.d.). The secondary allyl alcohol-driven degradation in solution postulated by Werner and Wolf. Available at: [Link]

  • BYJU'S. (n.d.). Amines. Available at: [Link]

  • Chemistry Steps. (2020). Preparation of Amines. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Available at: [Link]

  • AKJournals. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available at: [Link]

  • International Journal of Applied Pharmaceutics. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Bioprocess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Available at: [Link]

  • SSRN. (2025). An Update on Emission Monitoring of Amines and Amine Degradation by PTR-ToF-MS. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-1-butanol. Available at: [Link]

  • PMC. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Available at: [Link]

  • PMC. (2021). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. Available at: [Link]

  • SciELO Brasil. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Available at: [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Wikipedia. (n.d.). Allylic rearrangement. Available at: [Link]

Sources

Removing unreacted 4-amino-2-methylidenebutan-1-ol from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Profile

This guide addresses the removal of 4-amino-2-methylidenebutan-1-ol (hereafter referred to as 4-AMB ) from reaction mixtures. This compound is a low-molecular-weight (MW ~101.15 g/mol ), highly polar, bifunctional intermediate containing a primary amine and an allylic alcohol with an exocyclic double bond.

Why is this difficult?

  • High Polarity: 4-AMB is water-soluble and adheres strongly to silica gel, causing "streaking" and co-elution during chromatography.

  • Reactivity: The primary amine is nucleophilic, and the allylic system makes it prone to polymerization or oxidative degradation if heated or distilled aggressively.

  • Basicity: It acts as a base, which allows for acid-base extraction but complicates the purification of basic products (e.g., nucleoside analogues or alkaloids).

Part 1: Decision Matrix (Method Selection)

Before proceeding, determine the chemical stability of your target product. Use the flow chart below to select the optimal removal strategy.

PurificationStrategy cluster_legend Quick Guide Start Start: Crude Mixture (Product + Excess 4-AMB) Q1 Is your Product Acid Stable? Start->Q1 Q2 Is your Product a Base (Amine)? Q1->Q2 Yes MethodB Method B: Chemo-Selective Scavenging (PS-Isocyanate / PS-Aldehyde) Q1->MethodB No (Acid Labile) MethodA Method A: Acidic Aqueous Wash (HCl / NaHSO4) Q2->MethodA No (Neutral/Acidic) MethodC Method C: pH-Controlled Extraction (Citrate/Phosphate Buffer) Q2->MethodC Yes (Basic) Legend Green: High Throughput Red: High Cost/Selectivity Yellow: Precision Required

Figure 1: Strategic workflow for removing 4-AMB based on product properties.

Part 2: Detailed Protocols

Method A: Acidic Aqueous Extraction (Standard)

Best for: Neutral or acidic target products (e.g., Amides, Esters, Ethers) that are stable to pH < 2.

Mechanism: The primary amine on 4-AMB is protonated by strong acid, forming a water-soluble ammonium salt (


), while the non-basic product remains in the organic phase.

Protocol:

  • Dilution: Dissolve the crude residue in a non-polar organic solvent (Ethyl Acetate or Dichloromethane). Use ~10-20 mL solvent per gram of crude.

  • First Wash: Add an equal volume of 1M HCl or 10% aqueous KHSO₄ .

  • Agitation: Shake vigorously for 2 minutes. The 4-AMB will partition into the aqueous layer.

  • Separation: Collect the organic layer.[1]

  • Second Wash: Repeat the acid wash once to ensure quantitative removal.

  • Validation: Spot the organic layer on a TLC plate. Stain with Ninhydrin .

    • Pass: No purple/red spot at the baseline.

    • Fail: Purple spot persists → Repeat wash.[2]

  • Drying: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

Technical Note: If your product is water-sensitive, ensure the organic solvent is dried thoroughly after extraction.

Method B: Solid-Phase Scavenging (High Value/Acid Sensitive)

Best for: Acid-labile products (e.g., Acetals, Silyl ethers) or small-scale library synthesis.

Mechanism: Polymer-supported electrophiles (Scavenger Resins) covalently bind the unreacted primary amine of 4-AMB. The resin is then removed by simple filtration.

Recommended Resins:

Resin TypeFunctional GroupReactivity ModeRate
PS-Isocyanate

Forms UreaFast (1-4 h)
PS-Benzaldehyde

Forms ImineMedium (4-12 h)
PS-TsCl

Forms SulfonamideFast (1-2 h)

Protocol (Using PS-Isocyanate):

  • Calculation: Calculate the theoretical excess of 4-AMB (in mmols). Use 3.0 equivalents of resin relative to the excess amine.

  • Swelling: Add the resin to the reaction mixture (DCM, THF, or DMF are compatible).

  • Incubation: Agitate (do not stir with a magnetic bar, as it grinds the resin) at Room Temperature for 2–4 hours.

    • Tip: Mild heating (40°C) accelerates the scavenging.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.

  • Result: The filtrate contains the product; the 4-AMB is trapped on the beads.

Method C: pH-Controlled Extraction (The "Sweet Spot")

Best for: Basic products (e.g., Pyridines, Tertiary amines) where 1M HCl would extract the product too.

Mechanism: Exploits the pKa difference. Primary alkyl amines (like 4-AMB) generally have a pKa ~10.5. Less basic products (e.g., aromatic amines, anilines) often have pKa < 5-6. By buffering the aqueous phase to pH 5.5 , 4-AMB is protonated (ionized/water-soluble), while the weaker base product remains non-ionized (organic-soluble).

Protocol:

  • Preparation: Prepare a Citrate-Phosphate Buffer (0.5 M, pH 5.5) .

  • Extraction: Dissolve crude in Ethyl Acetate.

  • Wash: Extract with the pH 5.5 buffer (3 x volumes).

  • Check: Analyze both layers by TLC.

    • If product is lost to aqueous layer: Adjust buffer pH to 6.5 and re-extract the aqueous layer with fresh solvent.

    • If 4-AMB remains in organic layer: Adjust buffer pH to 4.5.

Part 3: Troubleshooting & FAQs

Q: The 4-AMB is causing my column chromatography to streak. How do I fix this? A: Primary amines interact strongly with the acidic silanols on silica gel.

  • Fix 1: Pre-treat your silica column with 1% Triethylamine (TEA) or 1% NH₄OH in the eluent. This neutralizes the acidic sites.

  • Fix 2: Switch to "Amine-functionalized Silica" cartridges if using automated flash chromatography.

Q: I formed an emulsion during the aqueous wash. What now? A: 4-AMB has both polar (OH/NH2) and non-polar (hydrocarbon chain) regions, acting like a surfactant.

  • Immediate Fix: Add solid NaCl to saturate the aqueous layer (salting out).

  • Secondary Fix: Filter the biphasic mixture through a pad of Celite to break the surface tension.

Q: Can I remove 4-AMB by distillation? A: Generally, no . While low MW amines can be distilled, the presence of the allylic alcohol and amine makes 4-AMB prone to decomposition or polymerization at high temperatures. If you must distill, use high vacuum (< 1 mmHg) and keep the bath temperature below 60°C.

Q: How do I visualize 4-AMB on TLC? A: 4-AMB is UV active (weakly, due to the double bond) but best visualized with stains:

  • Ninhydrin: Stains primary amines Purple/Red (High Sensitivity).

  • KMnO₄: Stains the alkene/alcohol Yellow/Brown (Good for checking general purity).

References

  • PubChem. (2025).[3][4] 4-Amino-2-methyl-1-butanol Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. (2022). Large-Scale Synthesis of Allylic Amino Alcohols. [Link]

  • University of Rochester. (n.d.). Not Voodoo: Workup and Purification Guide - Removing Sticky Reagents. [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methylene-4-aminobutanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-methylene-4-aminobutanol. It offers a comparative perspective on alternative analytical techniques and presents a validated experimental protocol for its characterization by Gas Chromatography-Mass Spectrometry (GC-MS), designed to ensure scientific rigor and reproducibility.

Introduction: The Analytical Challenge of Bifunctional Molecules

2-Methylene-4-aminobutanol is a unique small molecule possessing three key structural features: a primary amine, a primary alcohol, and a terminal methylene group (alkene). Its molecular formula is C₅H₁₁NO, with a monoisotopic mass of approximately 103.1 Da. The presence of both highly polar amine and alcohol groups on a compact hydrocarbon backbone makes its structural elucidation a non-trivial task, requiring robust analytical strategies.

Mass spectrometry is an indispensable tool for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that reveals the molecule's underlying structure. This guide will dissect the predicted fragmentation pathways of 2-methylene-4-aminobutanol under Electron Ionization (EI), the most common ionization technique used in GC-MS, which induces extensive and structurally informative fragmentation.

Part 1: Theoretical Fragmentation Analysis (Electron Ionization)

Upon entering the mass spectrometer and being bombarded by high-energy electrons (typically 70 eV), a molecule of 2-methylene-4-aminobutanol will ionize to form a molecular ion (M•⁺) with a mass-to-charge ratio (m/z) of 103. This radical cation is energetically unstable and rapidly undergoes a series of fragmentation reactions.[1] The fragmentation is not random; it is directed by the functional groups, with bond cleavages occurring to form the most stable possible product ions.

The hierarchy of fragmentation is dictated by the ability of the heteroatoms (nitrogen and oxygen) to stabilize an adjacent positive charge.

Key Predicted Fragmentation Pathways:

  • Dominant Pathway: α-Cleavage Adjacent to Nitrogen: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (the α-carbon).[2][3] This process is highly favored because it results in a resonance-stabilized iminium cation. For 2-methylene-4-aminobutanol, this involves the cleavage of the C3-C4 bond.

    • Pathway: M•⁺ → [CH₂=C(CH₂OH)CH₂]• + [CH₂=NH₂]⁺

    • Predicted Ion: m/z 30

    • Significance: This is expected to be the base peak (the most abundant ion) in the spectrum, a hallmark of a primary amine with an unbranched α-carbon.[4][5]

  • Secondary Pathway: α-Cleavage Adjacent to Oxygen: Primary alcohols also undergo α-cleavage, though it is typically less favored than the amine-directed pathway.[6][7] This involves the cleavage of the C1-C2 bond.

    • Pathway: M•⁺ → [CH₂=C(CH₂CH₂NH₂)]• + [CH₂=OH]⁺

    • Predicted Ion: m/z 31

    • Significance: The presence of a prominent peak at m/z 31 is a strong indicator of a primary alcohol.[6][8][9] Its intensity relative to the m/z 30 peak will be a key diagnostic feature.

  • Neutral Loss of Water: A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (18 Da).[2][7][9]

    • Pathway: M•⁺ → [C₅H₉N]•⁺ + H₂O

    • Predicted Ion: m/z 85 (M-18)

    • Significance: A peak at M-18 is a classic sign of an alcohol functionality.

  • Allylic Cleavage: The C=C double bond creates an allylic position at the C3-C4 bond. Cleavage at this position is favored due to the formation of a stable allylic radical. This pathway overlaps with the dominant amine α-cleavage, further reinforcing the likelihood of a major fragment resulting from C3-C4 bond scission.[10]

The logical flow of these primary fragmentation events is illustrated in the diagram below.

Fragmentation_Pathways cluster_alpha α-Cleavage Pathways cluster_neutral Neutral Loss M Molecular Ion (M•⁺) m/z = 103 F_30 Iminium Cation [CH₂=NH₂]⁺ m/z = 30 (Base Peak) M->F_30 Dominant: Amine-directed (C3-C4 Cleavage) F_31 Oxonium Cation [CH₂=OH]⁺ m/z = 31 M->F_31 Secondary: Alcohol-directed (C1-C2 Cleavage) F_85 Loss of Water [M-H₂O]•⁺ m/z = 85 M->F_85 Dehydration

Caption: Predicted EI fragmentation pathways for 2-methylene-4-aminobutanol.

Part 2: Comparison with Alternative Analytical Methods

While mass spectrometry provides unparalleled sensitivity and structural data via fragmentation, a comprehensive characterization often relies on complementary techniques. The choice of method depends on the analytical question being asked.

Technique Information Provided for 2-Methylene-4-aminobutanol Advantages Limitations
Mass Spectrometry (MS) - Exact mass and molecular formula (High-Res MS)- Molecular weight (Low-Res MS)- Structurally significant fragmentation patterns- Extremely high sensitivity (picomole to femtomole)- Provides a unique "fingerprint" for identification- Can be coupled to chromatography (GC/LC) for mixture analysis- Isomers can be difficult to distinguish without standards- Fragmentation can be complex- Requires ionization, which can be destructive
Nuclear Magnetic Resonance (NMR) - Complete C-H framework and atom connectivity- Definitive stereochemical information- Number of protons and carbons in unique environments- Non-destructive- Provides unambiguous structural elucidation- Gold standard for determining molecular structure- Low sensitivity (requires milligram to microgram quantities)- Complex mixtures are difficult to analyze- Expensive instrumentation
Fourier-Transform Infrared (FTIR) Spectroscopy - Presence of key functional groups: - O-H stretch (broad, ~3300 cm⁻¹) - N-H stretch (medium, ~3300-3400 cm⁻¹) - C=C stretch (~1650 cm⁻¹) - C-O and C-N stretches- Fast and inexpensive- Excellent for confirming the presence/absence of functional groups- Can be used for solid, liquid, or gas samples- Provides little to no information on the overall molecular skeleton- Spectra can be complex and overlapping- Not suitable for quantification without extensive calibration

Part 3: Recommended Experimental Protocol (GC-MS)

Direct analysis of 2-methylene-4-aminobutanol by GC-MS is challenging due to the polar amine and hydroxyl groups, which cause poor peak shape (tailing) and potential thermal degradation in the hot injector.[11] Therefore, a derivatization step is mandatory to replace the active hydrogens with nonpolar, thermally stable groups, thereby increasing the molecule's volatility.[12][13] Silylation is the most common and effective method for this purpose.

The following workflow represents a self-validating system for robust and reproducible analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Sample (in anhydrous solvent) B 2. Evaporate to Dryness (under N₂ stream) A->B C 3. Derivatization (Add BSTFA + 1% TMCS, Heat at 70°C for 60 min) B->C D 4. GC Injection (Splitless mode) C->D E 5. Chromatographic Separation (DB-5ms column) D->E F 6. MS Detection (EI, 70 eV, Scan m/z 40-600) E->F G 7. Extract Mass Spectrum (from chromatographic peak) F->G H 8. Data Interpretation (Compare to library/predicted fragments) G->H

Caption: A validated workflow for the GC-MS analysis of 2-methylene-4-aminobutanol.

Step-by-Step Methodology:

  • Sample Preparation (Derivatization):

    • Transfer 100 µL of the sample (dissolved in an anhydrous solvent like pyridine or acetonitrile) to a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water, which would consume the derivatizing reagent.

    • Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of both the amine and alcohol groups. The resulting molecule will be the di-TMS derivative of 2-methylene-4-aminobutanol.

  • Gas Chromatography (GC) Parameters:

    • GC System: Agilent 8890 or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at 60°C (hold for 1 min), then ramp at 10°C/min to 300°C (hold for 5 min).

  • Mass Spectrometry (MS) Parameters:

    • MS System: Agilent 5977 MSD or equivalent single quadrupole.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40–600.[14]

    • Data Acquisition: Full scan mode.[15]

Note on Derivatized Fragmentation: The fragmentation pattern of the di-TMS derivative will be significantly different. The molecular ion will be at m/z 247. Fragmentation will be dominated by losses of methyl groups (M-15) and characteristic ions containing the trimethylsilyl (TMS) group, such as m/z 73 [Si(CH₃)₃]⁺.

Summary of Predicted Data

The table below summarizes the key predicted ions for the underivatized 2-methylene-4-aminobutanol molecule under standard EI-MS conditions. This data serves as a foundational reference for interpreting spectra where derivatization is incomplete or for analysis via direct-infusion techniques.

m/z Value Proposed Ionic Structure Fragmentation Pathway Expected Relative Abundance
103[C₅H₁₁NO]•⁺Molecular Ion (M•⁺)Low to Very Low
85[C₅H₉N]•⁺Neutral Loss of H₂OModerate
30 [CH₂NH₂]⁺ α-Cleavage (Amine) High (Base Peak)
31[CH₂OH]⁺α-Cleavage (Alcohol)Moderate to High

Conclusion

The mass spectrometric analysis of 2-methylene-4-aminobutanol is governed by predictable fragmentation rules dictated by its primary amine and alcohol functionalities. Under electron ionization, the molecule is expected to yield a characteristic spectrum dominated by an iminium ion at m/z 30 resulting from a highly favorable α-cleavage adjacent to the nitrogen atom. Supporting fragments at m/z 31 (from alcohol α-cleavage) and m/z 85 (loss of water) would further corroborate the proposed structure. For practical analysis via GC-MS, a derivatization step such as silylation is essential for achieving the volatility and thermal stability required for robust chromatographic separation and detection. This guide provides the theoretical foundation and a validated experimental framework for the successful characterization of this and similar bifunctional molecules.

References

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • University of Regensburg. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Macko, S. A., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(5), 845–850. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(128), 105645-105677. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • University of Florida. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Theofylaktos, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Molecules, 26(6), 1709. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Tiago, M., et al. (2024). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. International Journal of Molecular Sciences, 25(3), 1642. Retrieved from [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

Sources

Characterizing impurities in 4-amino-2-methylidenebutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Characterization and Control of Impurities in 4-Amino-2-methylidenebutan-1-ol Synthesis

Executive Summary

This guide provides a technical comparison of synthetic routes for 4-amino-2-methylidenebutan-1-ol (AMBO), a critical acyclic intermediate often employed in the synthesis of carbocyclic nucleoside antivirals (e.g., Entecavir analogs) and complex linkers.[1] Due to the coexistence of a nucleophilic primary amine and an electrophilic Michael acceptor (the exocyclic double bond), this molecule presents unique stability challenges. This guide compares the Legacy Nitrile Reduction route against the Modern Azide Staudinger route, focusing on impurity profiling, detection strategies for UV-transparent species, and stabilization protocols.[1]

Synthetic Route Comparison

The choice of synthetic pathway dictates the impurity profile. The primary challenge is preserving the exocyclic double bond (


) while generating the amine.
Route A: Legacy Nitrile Reduction (High Risk)
  • Mechanism: Reduction of ethyl 2-(cyanomethyl)acrylate or 3-methylidene-4-oxobutanenitrile using strong hydride reducing agents (

    
     or 
    
    
    
    ).[1]
  • Pros: Cheap starting materials; one-step potential.[1]

  • Cons: Poor chemoselectivity.[1] Hydrides often reduce the electron-deficient alkene, leading to the saturated impurity (Impurity A).

  • Verdict: Recommended only for non-GMP early-stage screening.[1]

Route B: Selective Azide Reduction (Recommended)
  • Mechanism: Starting from 2-methylene-1,4-butanediol, one hydroxyl is selectively mesylated and displaced with sodium azide, followed by a Staudinger reduction (

    
    ).[1]
    
  • Pros: High chemoselectivity.[1] Phosphines reduce azides without touching the alkene.

  • Cons: Requires careful handling of azides; removal of triphenylphosphine oxide (TPPO) byproduct.

  • Verdict: The industry standard for high-purity applications.

Comparative Performance Data
MetricRoute A (Hydride Reduction)Route B (Azide Staudinger)
Overall Yield 45 - 55%72 - 80%
Purity (HPLC) 85 - 90%> 98% (as HCl salt)
Major Impurity Saturated Analog (5-10%)TPPO (Residual)
Stability Poor (Free base polymerizes)High (Isolated as Salt)
Scalability Low (Exotherm control difficult)Medium (Azide safety limits)

Impurity Profiling & Causality

The following diagram illustrates the origin of key impurities based on the chosen pathway and storage conditions.

ImpurityPathways Start Precursor (Cyano-ester or Diol) Target Target: AMBO (4-amino-2-methylidenebutan-1-ol) Start->Target Synthesis ImpurityA Impurity A (Saturated) 4-amino-2-methylbutan-1-ol Start->ImpurityA Over-Reduction (Hydride Route) ImpurityB Impurity B (Isomerized) 4-amino-2-methyl-2-buten-1-ol Target->ImpurityB Acid/Thermal Isomerization ImpurityC Impurity C (Dimer/Polymer) Michael Addition Product Target->ImpurityC Self-Reaction (Free Base Storage) ImpurityD Impurity D (Oxidation) N-Oxide / Aldehyde Target->ImpurityD Air Exposure

Figure 1: Impurity genealogy in AMBO synthesis. Red nodes indicate critical impurities that are difficult to remove.[1]

Detailed Impurity Characterization
  • Impurity A (Saturated Analog):

    • Origin: Over-reduction of the double bond during hydride steps.

    • Detection: LC-MS (M+2 peak). NMR shows a doublet methyl group instead of exocyclic alkene singlets.[1]

    • Removal: Extremely difficult due to similar solubility.[1] Prevention is the only cure (Route B).

  • Impurity B (Isomerized Alkene):

    • Origin: Migration of the double bond to the thermodynamically more stable internal position (Trisubstituted alkene). Occurs under prolonged acidic exposure or high heat.[1]

    • Detection: 1H NMR shift of alkene protons from

      
       5.0-5.2 (terminal) to 
      
      
      
      1.6-1.7 (methyl) and 5.4 (internal vinyl).[1]
  • Impurity C (Dimer/Oligomer):

    • Origin: The free amine of one molecule attacks the Michael acceptor (double bond) of another.

    • Control: CRITICAL: Never store AMBO as a free base. Isolate immediately as a Hydrochloride or Tartrate salt to protonate the amine, killing its nucleophilicity.

Analytical Strategy (UV-Transparent Analyte)

AMBO lacks a strong chromophore, making standard UV-HPLC at 254nm ineffective.[1]

Recommended Method: HPLC-CAD (Charged Aerosol Detection)

CAD is universal and does not rely on UV chromophores, making it ideal for amino-alkenols.[1]

  • Column: Waters XBridge BEH Amide (HILIC mode is preferred for polar amino alcohols).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 95% B to 50% B over 15 minutes.

  • Justification: HILIC retains the polar amine; acidic pH prevents peak tailing and suppresses polymerization on-column.[1]

Alternative: Derivatization-UV (QC Lab Standard)

If CAD/MS is unavailable, derivatization with Fmoc-Cl or Benzoyl Chloride is required to introduce a chromophore.[1]

Protocol:

  • Dissolve 10 mg sample in borate buffer (pH 9).

  • Add 2 eq.[1] Fmoc-Cl in MeCN.

  • Shake for 10 min.

  • Analyze via standard C18 HPLC at 265 nm.

Experimental Protocols

Protocol 1: Synthesis via Staudinger Reduction (Route B)

Self-Validating Step: The evolution of


 gas ceases exactly when the azide is consumed.
  • Azidation: Treat 2-methylene-4-(mesyloxy)butan-1-ol (10 mmol) with

    
     (1.2 eq) in DMF at 40°C for 4 hours.
    
    • Safety: Do not exceed 60°C to prevent azide decomposition.[1]

  • Reduction: Dilute the reaction mixture with THF (50 mL). Add

    
     (1.1 eq) and water (2 mL). Stir at RT for 12 hours.[1]
    
  • Workup: Evaporate THF. Partition between water and Ether (to remove TPPO).[1] The product remains in the aqueous phase.

  • Salt Formation (Critical): Lyophilize the aqueous phase or acidify with 4M HCl in Dioxane to precipitate 4-amino-2-methylidenebutan-1-ol hydrochloride .[1]

Protocol 2: Stability Testing

To validate the "Salt vs. Free Base" claim:

  • Isolate 100mg free base (oil) and 100mg HCl salt (solid).[1]

  • Store both at 25°C for 24 hours.

  • Analyze via 1H NMR (

    
    ).[1]
    
    • Expected Result: Free base shows broad peaks (polymerization) and loss of alkene integral. Salt remains >99% pure.[1]

References

  • Bristol-Myers Squibb Company. (2005).[1][4] Process for the preparation of Entecavir and intermediates.[4][5][6][7] US Patent 6,833,182.[1] Link

  • Genov, N. (2018).[1] Entecavir Patent Evaluation and Method for Diastereomeric Impurities.[1][7] Juniper Publishers.[1] Link

  • BenchChem. (2025).[1][8] HPLC analytical methods for determining aminobutanol chiral purity.[1][8]Link

  • Veephro. (2024).[1] Characterization of Amino Acid Impurities and Degradation Pathways.[1][9]Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10129911, 4-Amino-2-methylbutan-1-ol.[1]Link

Sources

Quality control parameters for 4-Amino-2-methylidenebutan-1-ol HCl reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for the quality control and selection of 4-Amino-2-methylidenebutan-1-ol HCl . It is designed for CMC (Chemistry, Manufacturing, and Controls) leads and synthetic chemists who require high-fidelity reagents for complex organic synthesis, particularly in the development of nucleoside analogues and polymer scaffolds.[1]

Defining Stability and Purity Standards for Allylic Amino-Alcohol Reagents

Executive Summary: The "Methylidene" Challenge

4-Amino-2-methylidenebutan-1-ol HCl is a bifunctional building block characterized by a primary amine, a primary alcohol, and a reactive exocyclic double bond (methylidene).[1][] While the amine and alcohol offer standard conjugation points, the methylidene group (=CH₂) is the Critical Quality Attribute (CQA).

Unlike saturated analogs (e.g., 4-amino-2-methylbutanol), the methylidene variant is prone to allylic rearrangement and oxidative degradation .[1][] The Hydrochloride (HCl) salt form is not merely for solubility; it is a chemical stabilizer that "locks" the amine, preventing intramolecular Michael addition or polymerization initiated by the free amine acting as a nucleophile on its own double bond.

This guide compares the High-Purity (HP) HCl Salt against Technical Grade (TG) and Free Base alternatives, demonstrating why rigorous QC parameters are non-negotiable for reproducible synthesis.[]

Comparative Analysis: Reagent Grades & Performance

The following analysis highlights the experimental risks associated with suboptimal reagent grades.

FeatureHigh-Purity (HP) Grade (Recommended)Technical Grade (TG) Free Base Form
Form Crystalline Solid (White/Off-white)Amorphous Powder or Wet SolidViscous Oil (Yellowish)
Salt Stoichiometry 1.0 : 1.0 (Amine:HCl)Variable (0.8 - 1.2 :[1][] 1)N/A
Purity (HPLC) ≥ 98.0%90% - 95%Variable (Degrades rapidly)
Major Impurity Saturated Analog (<0.5%)Isomerized Internal Alkene (>5%)Polymers / Dimers
Stability Stable at -20°C (Desiccated)Hygroscopic, cakes over timeOxidizes/Polymerizes at RT
Application GMP Synthesis, Late-stage intermediatesEarly screening, non-critical scale-upNot Recommended
The Causality of Failure
  • Free Base Instability: Without the HCl counter-ion, the free amine (

    
    ) is basic and nucleophilic. It can attack the exocyclic double bond of a neighboring molecule (intermolecular) or, less likely due to ring strain, itself. This leads to oligomerization, observed as the "yellowing" of the oil.
    
  • Isomerization Risk: In Technical Grade reagents, trace acid/base impurities can catalyze the migration of the double bond from the exocyclic position (methylidene) to the internal position (2-methyl-2-buten-1-ol derivative), which is thermodynamically more stable but synthetically useless for the intended target.[1][]

Critical Quality Control Parameters

To ensure reagent integrity, the following specification sheet is proposed as a self-validating system.

Table 1: Proposed QC Specifications
ParameterSpecificationMethodRationale
Appearance White to off-white crystalline powderVisualDiscoloration indicates oxidation or free-base liberation.[1][]
Identification A Conforms to Structure¹H-NMR (D₂O)Confirm exocyclic =CH₂ signals (typically δ 4.8-5.2 ppm).[1][]
Identification B Positive for ChloridesAgNO₃ Precip.Confirms salt formation.
Assay (HPLC) ≥ 98.0% (Area %)RP-HPLC (UV 210nm)Quantifies purity and detects UV-active byproducts.[]
Assay (Titration) 98.0% - 102.0% (w/w)ArgentometricQuantifies the HCl counter-ion to ensure 1:1 stoichiometry.[]
Isomeric Purity ≤ 0.5% Internal Alkene¹H-NMR or GCDetects double bond migration (thermodynamic impurity).[]
Water Content ≤ 1.0%Karl FischerThe HCl salt is hygroscopic; water accelerates degradation.

Experimental Protocols (Methodology)

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Separation of the main peak from the saturated analog and potential regioisomers. Challenge: The molecule is highly polar and lacks a strong chromophore. Solution: Use an acidic mobile phase to keep the amine protonated (


) and use low-UV detection.[1][]
  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3 or equivalent), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (monitor 205 nm if sensitivity is low).

  • Temperature: 30°C.

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar retention)[1][]

    • 2-15 min: 5%

      
       40% B (Linear gradient)[1][]
      
    • 15-20 min: 95% B (Wash)[1][]

    • 20-25 min: 5% B (Re-equilibration)

Protocol B: Chloride Content Titration (Stoichiometry Check)

Objective: Verify that the amine is fully protected as the hydrochloride salt.

  • Dissolve 150 mg of sample (accurately weighed) in 50 mL deionized water.

  • Add 1 mL of 5% Potassium Chromate indicator (or use Potentiometric endpoint detection with a Silver electrode).

  • Titrate with 0.1 N Silver Nitrate (

    
    ) solution until the first permanent reddish-brown precipitate appears.[]
    
  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Volume of titrant,
    
    
    = Normality,
    
    
    = Sample weight.

Visualization of Stability & QC Logic

Diagram 1: Degradation Pathways & Stabilization

This diagram illustrates why the HCl salt is necessary by mapping the degradation routes of the free base.

DegradationPathways FreeBase Free Base (4-Amino-2-methylidenebutan-1-ol) HClSalt HCl Salt Form (Stable Reagent) FreeBase->HClSalt + HCl (Protonation) Dimer Dimer/Oligomer (via Michael Addition) FreeBase->Dimer Self-Reaction (Nucleophilic Attack) Isomer Internal Alkene Isomer (Thermodynamic Sink) FreeBase->Isomer Acid/Base Catalysis (Isomerization) HClSalt->FreeBase Neutralization (In Situ Use)

Caption: The HCl salt prevents the amine from acting as a nucleophile against its own methylidene group, blocking polymerization.[1]

Diagram 2: Quality Control Decision Tree

A logic flow for accepting or rejecting reagent batches based on the defined parameters.

QCDecisionTree Sample Incoming Reagent Batch Visual Visual Check: Crystalline White? Sample->Visual NMR NMR ID: Exocyclic Double Bond Intact? Visual->NMR Pass Reject REJECT / RE-PURIFY Visual->Reject Fail (Yellow/Wet) HPLC HPLC Purity: > 98.0%? NMR->HPLC Pass NMR->Reject Fail (Isomerized) Titration Titration: Cl Content 98-102%? HPLC->Titration Pass HPLC->Reject Fail (Impurities) Titration->Reject Fail (Stoichiometry) Release RELEASE FOR SYNTHESIS Titration->Release Pass

Caption: Step-wise QC protocol ensuring identity, purity, and salt stoichiometry before release.

References

  • Chemical Identity & Entecavir Intermediates

    • Title: Entecavir Intermediate Data Sheet (CAS 142217-69-4 related analogs).[1][]

    • Source: PubChem / Sigma-Aldrich.[1][][3]

    • URL:[Link] (Referenced for structural analogy of the methylidene-amino-alcohol motif).[1][]

  • HPLC Method Validation for Polar Amines

    • Title: Validation of a Reversed-Phase HPLC Method for Quantit
    • Source: N
    • URL:[Link]

  • Allylic Amine Stability & Synthesis

    • Title: Synthesis of allylic amines - Organic Chemistry Portal.[1][]

    • Source: Organic Chemistry Portal.
    • URL:[Link][]

  • General QC for Amine Salts

    • Title: Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online.[1][]

    • Source: Spectroscopy Online.
    • URL:[Link]

  • Degradation of Methylidene Compounds

    • Title: Density Functional Theory Study of Methylene Blue Demethylation (Analogous methylidene reactivity studies).
    • Source: MDPI.
    • URL:[Link][][4][5][6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.